Methoxyphenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVBIXQCNRCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020829 | |
| Record name | 2-Methoxy-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7021-09-2, 3966-32-3, 26164-26-1, 1701-77-5, 104-01-8 | |
| Record name | Methoxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxyphenylacetic acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003966323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyphenylacetic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026164261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxyphenylacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-2-phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(methoxy)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-alpha-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxy(phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT0P17A95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxyphenylacetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301734 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Solubility of 4-Methoxyphenylacetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of 4-Methoxyphenylacetic acid (4-MPAA) in a wide range of organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug formulation, and various chemical processes. This document compiles quantitative solubility data, details common experimental methodologies for solubility determination, and presents a visual workflow to aid in experimental design.
Core Concepts in Solubility
Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like 4-Methoxyphenylacetic acid, its solubility is influenced by several factors including the polarity of the solvent, temperature, and the presence of functional groups in both the solute and solvent that can engage in intermolecular interactions such as hydrogen bonding.[1][2] As a general principle, "like dissolves like," meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2] 4-MPAA possesses both polar (carboxylic acid) and moderately polar (methoxyphenyl) moieties, leading to a nuanced solubility profile across different solvent classes.
Quantitative Solubility Data
The solubility of 4-Methoxyphenylacetic acid has been determined in numerous organic solvents. The following tables summarize the available quantitative data, providing a valuable resource for solvent selection in experimental and industrial settings.
Table 1: Solubility of 4-Methoxyphenylacetic Acid in Common Organic Solvents at 25°C [3]
| Solvent Class | Solvent Name | Solubility (g/L) |
| Alcohols | Methanol | 690.36 |
| Ethanol | 567.64 | |
| Isopropanol | 518.47 | |
| 1-Methoxy-2-propanol | 467.6 | |
| Amides | Formamide | 475.53 |
| Ketones | Cyclopentanone | 176.76 |
| 2-Pentanone | 125.33 | |
| 3-Pentanone | 78.76 | |
| Ethers | Cyclopentyl methyl ether | 120.71 |
| Diethyl ether | 116.17 | |
| Anisole | 105.01 | |
| Esters | gamma-Butyrolactone | 190.38 |
| Dimethyl carbonate | 77.22 | |
| Aromatics | Pyridine | 142.51 |
| m-Xylene | 35.07 | |
| Chlorobenzene | 34.26 | |
| p-Xylene | 23.12 | |
| Aldehydes | Furfural | 174.41 |
| Alkanes | n-Octane | 1.59 |
Table 2: Aqueous Solubility of 4-Methoxyphenylacetic Acid
| Temperature (°C) | Solubility (g/L) | Reference |
| 20 | 6.0 | [4][5][6] |
| 25 | 18.0 (mg/mL) | [7][8] |
| 28 | 3.746 | [9] |
Note: The significant variation in reported aqueous solubility may be attributable to differences in experimental methods, pH, and the crystalline form of the 4-Methoxyphenylacetic acid used.
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are contingent on robust experimental design. The following section details a common and reliable method for determining the solubility of a solid compound like 4-Methoxyphenylacetic acid in an organic solvent.
The Saturated Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][10][11]
Materials:
-
4-Methoxyphenylacetic acid (solid)
-
Solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution: An excess amount of solid 4-Methoxyphenylacetic acid is added to a known volume of the solvent in a sealed flask or vial. The excess solid ensures that the solution reaches saturation.[10]
-
Equilibration: The flask is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[8][11]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining particulate matter.[8]
-
Quantification: The concentration of 4-Methoxyphenylacetic acid in the clear, saturated filtrate is then determined using a suitable analytical method.
-
UV-Vis Spectroscopy: A calibration curve is first generated using standard solutions of 4-MPAA of known concentrations. The absorbance of the saturated filtrate is then measured, and its concentration is determined from the calibration curve.[8]
-
High-Performance Liquid Chromatography (HPLC): This method is particularly useful for its ability to separate the analyte from any potential impurities. A calibration curve is prepared, and the concentration of the sample is determined by comparing its peak area to the standards.[12]
-
-
Calculation: The solubility is expressed as the concentration of 4-Methoxyphenylacetic acid in the saturated solution (e.g., in g/L or mg/mL).
Below is a graphical representation of the experimental workflow for the shake-flask method.
Logical Relationships in Solubility Prediction
While experimental determination provides the most accurate solubility data, predictive models can offer valuable insights during the early stages of research and development. The solubility of a compound like 4-Methoxyphenylacetic acid is governed by a balance of its lipophilic (methoxybenzene group) and hydrophilic (carboxylic acid group) characteristics. A simplified logical relationship for predicting solubility is presented below.
This diagram illustrates that the hydrophilic carboxylic acid group promotes solubility in polar solvents, while the more lipophilic methoxybenzene portion would favor interaction with non-polar solvents. The overall solubility in a given solvent is a result of the interplay between these competing characteristics.
Conclusion
This technical guide provides a centralized resource for understanding the solubility of 4-Methoxyphenylacetic acid in organic solvents. The compiled quantitative data, detailed experimental protocols, and illustrative diagrams are intended to support researchers, scientists, and drug development professionals in their work with this important chemical compound. The provided information facilitates informed solvent selection, aids in the design of robust experimental procedures, and offers a foundational understanding of the principles governing the solubility of 4-Methoxyphenylacetic acid.
References
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. chem.ws [chem.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. scribd.com [scribd.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methoxyphenylacetic Acid and 4-Methoxyphenylacetic Acid: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparative analysis of the structural isomers, 2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid. It details their distinct physicochemical properties, outlines experimental protocols for their synthesis and characterization, and explores their known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development by offering a consolidated repository of technical data and methodologies.
Introduction
2-Methoxyphenylacetic acid and 4-methoxyphenylacetic acid are positional isomers of methoxyphenylacetic acid, each comprising a phenyl ring substituted with both a methoxy (B1213986) group and an acetic acid group. The position of the methoxy group relative to the acetic acid substituent—ortho (2-position) versus para (4-position)—imparts distinct structural and electronic properties to each molecule. These differences, in turn, influence their chemical reactivity, physical characteristics, and biological activities. A thorough understanding of these isomeric differences is crucial for their application in various scientific and industrial domains, including their use as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Structural Analysis
The core structural difference between 2-methoxyphenylacetic acid and 4-methoxyphenylacetic acid lies in the substitution pattern on the benzene (B151609) ring.
-
2-Methoxyphenylacetic Acid: The methoxy group is located on the carbon atom adjacent (ortho) to the carbon bearing the acetic acid moiety. This proximity can lead to steric hindrance and intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the methoxy oxygen, which can influence its conformation and reactivity.
-
4-Methoxyphenylacetic Acid: The methoxy group is positioned opposite (para) to the acetic acid group. This separation minimizes steric interactions between the two functional groups and results in a more linear and symmetric molecular geometry.
Below are the chemical structures of the two isomers:
Figure 1: Chemical Structures
Physicochemical Properties
The differing substitution patterns of the methoxy group directly impact the physicochemical properties of these isomers. A summary of key quantitative data is presented in the table below for easy comparison.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Methoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |
| Molecular Formula | C₉H₁₀O₃[1] | C₉H₁₀O₃[2] |
| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol [2] |
| CAS Number | 93-25-4[1] | 104-01-8[2] |
| Melting Point | 122-125 °C[3] | 84-86 °C |
| Boiling Point | Not available | 140 °C at 3 mmHg |
| pKa | ~4.14 (Predicted) | ~4.48 |
| logP | ~1.5 (Predicted)[1] | ~1.4 |
| Water Solubility | 9.2 g/L[3] | 6 g/L (20 °C) |
| Appearance | White to slightly pink-cream crystalline powder[3] | White to light yellow crystalline powder or chunks |
Experimental Protocols
Synthesis
A common and effective method for the synthesis of both 2- and 4-methoxyphenylacetic acid is the hydrolysis of the corresponding methoxybenzyl cyanide.
4.1.1 General Protocol for Hydrolysis of Methoxybenzyl Cyanide
This protocol is adapted from the general procedure for the hydrolysis of benzyl (B1604629) cyanide.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the respective methoxybenzyl cyanide (1.0 equivalent).
-
Hydrolysis: Slowly add a 30-70% solution of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to a temperature between 90°C and 150°C and maintain reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting nitrile.[5]
-
Work-up: After the reaction is complete, cool the mixture to approximately 80°C. Add an organic solvent such as toluene (B28343) to extract the product. Separate the organic layer and wash it with water.
-
Purification: Cool the organic phase to induce crystallization of the this compound. The resulting solid can be collected by filtration, washed with cold solvent, and dried. Further purification can be achieved by recrystallization.
4.1.2 Synthesis of 2-Methoxyphenylacetic Acid from 2-Hydroxybenzyl Cyanide (Two-Step)
-
Step 1: Hydrolysis of 2-Hydroxybenzyl Cyanide: React 2-hydroxybenzyl cyanide with an aqueous solution of a base (e.g., sodium hydroxide) under reflux to yield the corresponding sodium salt of 2-hydroxyphenylacetic acid.
-
Step 2: Methylation: Treat the resulting product with a methylating agent, such as dimethyl sulfate, in a suitable solvent. Maintain the reaction temperature between 30-40°C. After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of 1-2 to precipitate the 2-methoxyphenylacetic acid. The solid product is then filtered, washed, and dried.[6]
Characterization
The synthesized products should be characterized using standard spectroscopic techniques to confirm their identity and purity.
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum.
-
Expected Signals for 2-Methoxyphenylacetic Acid: Aromatic protons (multiplets), a singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and a broad singlet for the carboxylic acid proton.
-
Expected Signals for 4-Methoxyphenylacetic Acid: Two doublets for the para-substituted aromatic protons, a singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and a broad singlet for the carboxylic acid proton.[2][7]
-
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum.
4.2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Obtain the IR spectrum.
-
Expected Characteristic Absorptions: A broad O-H stretch from the carboxylic acid (typically around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C-O stretches from the ether and carboxylic acid, and C-H stretches and bends from the aromatic ring and alkyl groups.[1][2]
-
4.2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Expected Results: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.17 g/mol ). Characteristic fragmentation patterns can also be observed.[6]
-
Biological Activities and Signaling Pathways
While both isomers are utilized as intermediates in pharmaceutical synthesis, their documented biological activities are distinct.
2-Methoxyphenylacetic Acid
2-Methoxyphenylacetic acid has been identified in the plasma of cancer patients undergoing chemotherapy. It is also described as a chromatographic and synthetic chemical with applications as an antisolvent. Further research is required to fully elucidate its specific biological roles and mechanisms of action.
4-Methoxyphenylacetic Acid
4-Methoxyphenylacetic acid is a known human endogenous metabolite. It has been investigated as a potential plasma biomarker for the early detection of non-small cell lung cancer, with studies suggesting it may have a protective role against the development of this disease.[9] Additionally, it is recognized as a plant metabolite and has been shown to act as a plant growth retardant, inhibiting the germination of certain seeds.[2] It has also been identified as a metabolite produced by the fungus Aspergillus niger.[2]
Currently, there is a lack of detailed information in the public domain regarding the specific signaling pathways directly modulated by either 2-methoxyphenylacetic acid or 4-methoxyphenylacetic acid. Further research is warranted to explore their molecular targets and downstream effects.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of methoxyphenylacetic acids.
References
- 1. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxyphenylacetic acid for synthesis 93-25-4 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102643192A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN106554266B - Preparation method of this compound, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. 4-Methoxyphenylacetic acid(104-01-8) 13C NMR spectrum [chemicalbook.com]
- 9. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]
The Natural Occurrence of Methoxyphenylacetic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyphenylacetic acid, a derivative of the natural auxin phenylacetic acid (PAA), is a phenolic compound found in the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, biosynthetic pathways, and physiological roles in plants. While quantitative data remains sparse, this document synthesizes available information on its presence, particularly the 4-methoxy isomer in species such as Sargentodoxa cuneata.[1] The guide details inferred biosynthetic routes from phenylalanine through PAA, involving hydroxylation and subsequent O-methylation by O-methyltransferases (OMTs). Furthermore, it presents detailed experimental protocols for the extraction and quantification of related phenolic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which can be adapted for this compound analysis. The physiological effects, presumed to be auxin-like and influencing plant growth and development, are also discussed in the context of PAA and its derivatives. This guide serves as a foundational resource for researchers investigating the role of this compound in plant biology and its potential applications in drug development.
Introduction
This compound is a naturally occurring aromatic carboxylic acid and a derivative of phenylacetic acid (PAA), a known plant auxin.[2][3] It exists in three isomeric forms: 2-methoxyphenylacetic acid (o-methoxyphenylacetic acid), 3-methoxyphenylacetic acid (m-methoxyphenylacetic acid), and 4-methoxyphenylacetic acid (p-methoxyphenylacetic acid). Of these, 4-methoxyphenylacetic acid has been identified as a plant metabolite and is known to act as a plant growth retardant, having been found to inhibit the germination of cress and lettuce seeds.[1][4] The 3-methoxy isomer is recognized as a phytotoxin produced by the plant pathogenic fungus Rhizoctonia solani.[5]
Given the established role of auxins in regulating nearly every aspect of plant growth and development, understanding the natural occurrence, biosynthesis, and physiological function of PAA derivatives like this compound is of significant interest. This technical guide consolidates the current scientific knowledge on this compound in plants, providing a resource for researchers in plant science and natural product chemistry.
Natural Occurrence and Quantitative Data
The presence of 4-methoxyphenylacetic acid has been reported in the plant species Sargentodoxa cuneata.[1] However, to date, there is a notable lack of published quantitative data specifying the concentrations of this compound in various plant tissues. Research has more extensively quantified other phenolic compounds in Sargentodoxa cuneata, such as those listed in the table below. This data is presented to highlight the types of quantitative analyses performed on this species, which could be adapted for this compound.
Table 1: Quantitative Data of Selected Phenolic Compounds in Sargentodoxa cuneata
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Salidroside | Stem | 0.795 - 4.411 | HPLC-ELSD | [6] |
| Chlorogenic Acid | Stem | 3.017 - 7.671 | HPLC-ELSD | [6] |
Note: This table includes data for other phenolic compounds found in a plant known to contain 4-methoxyphenylacetic acid, as direct quantitative data for the target analyte is not currently available in the literature.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is not yet fully elucidated but can be inferred from the established pathways of its precursor, phenylacetic acid (PAA), and the known functions of certain enzyme families. The proposed pathway begins with the amino acid phenylalanine.
Diagram 1: Proposed Biosynthetic Pathway of 4-Methoxyphenylacetic Acid
Caption: Proposed biosynthetic pathway of 4-methoxyphenylacetic acid from phenylalanine in plants.
The biosynthesis is thought to proceed as follows:
-
Formation of Phenylacetic Acid (PAA): Phenylalanine is converted to PAA through a pathway analogous to the biosynthesis of indole-3-acetic acid (IAA). This likely involves the conversion of phenylalanine to phenylpyruvic acid by an aminotransferase, followed by decarboxylation to phenylacetaldehyde, and subsequent oxidation to PAA by a dehydrogenase.[2]
-
Hydroxylation: PAA is then likely hydroxylated to form p-hydroxyphenylacetic acid. This reaction is commonly catalyzed by cytochrome P450 monooxygenases, a large family of enzymes involved in the modification of secondary metabolites in plants.
-
O-Methylation: The final step is the methylation of the hydroxyl group of p-hydroxyphenylacetic acid to form 4-methoxyphenylacetic acid. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Plant OMTs are a large and diverse family of enzymes responsible for the methylation of a wide variety of secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids.[7]
Physiological Role and Signaling Pathway
The physiological role of this compound in plants is presumed to be similar to that of its precursor, PAA, which exhibits auxin-like activity. PAA has been shown to influence root growth and development, including the promotion of lateral root formation.[2][6] The signaling pathway for PAA is believed to be analogous to that of IAA, involving the TIR1/AFB auxin co-receptors.[2]
Diagram 2: Simplified Auxin Signaling Pathway
Caption: Simplified model of the auxin signaling pathway, likely shared by PAA and its derivatives.
In this pathway, auxin binds to the TIR1/AFB receptor, promoting the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes, leading to various physiological responses. It is plausible that this compound interacts with this pathway, although its specific binding affinity and the magnitude of the downstream response may differ from that of IAA or PAA.
Experimental Protocols
Extraction and Quantification by LC-MS/MS
This protocol is adapted from methods for the analysis of phenolic acids and phytohormones in plant matrices.[8][9]
Diagram 3: LC-MS/MS Experimental Workflow
Caption: A representative workflow for the extraction and analysis of this compound from plant tissue using LC-MS/MS.
Protocol:
-
Sample Preparation:
-
Weigh approximately 100 mg of fresh plant tissue, flash-frozen in liquid nitrogen and ground to a fine powder.
-
Add 1 mL of extraction solvent (e.g., 80% methanol in water with 1% formic acid).
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.
-
Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
-
-
Extraction:
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge, and combine the supernatants.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For 4-methoxyphenylacetic acid (MW 166.17), a likely precursor ion [M-H]⁻ would be m/z 165.
-
-
Extraction and Quantification by GC-MS
This protocol is adapted from methods for the analysis of phenolic acids in plant extracts and requires a derivatization step to increase the volatility of the analyte.[10][11][12]
Protocol:
-
Sample Preparation and Extraction:
-
Follow steps 1 and 2 from the LC-MS/MS protocol.
-
-
Cleanup (Optional but Recommended):
-
Perform a liquid-liquid extraction of the aqueous methanol extract with a non-polar solvent like ethyl acetate (B1210297) at an acidic pH to selectively extract the acidic compounds.
-
-
Drying and Derivatization:
-
Evaporate the extract (or the ethyl acetate fraction) to complete dryness under nitrogen.
-
To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Identification: Compare the mass spectrum and retention time of the derivatized analyte to that of an authentic standard.
-
-
Conclusion
This compound represents an understudied component of the plant metabolome. While its presence has been confirmed in certain plant species, there is a clear need for further research to quantify its concentration across a broader range of plants and to elucidate the specific enzymes and regulatory mechanisms involved in its biosynthesis. The auxin-like properties of its precursor, PAA, suggest a role in plant growth and development, but direct evidence for the physiological function of this compound is still lacking. The experimental protocols provided in this guide, adapted from established methods for related compounds, offer a starting point for researchers to begin to fill these knowledge gaps. A deeper understanding of the role of this compound in plants could open new avenues for research in plant physiology, and its structural similarity to known bioactive compounds may warrant investigation for potential applications in drug development.
References
- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Human Metabolome Database: Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. food.actapol.net [food.actapol.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. biorxiv.org [biorxiv.org]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(p-Methoxyphenyl)acetic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
(p-Methoxyphenyl)acetic acid, also known as 4-methoxyphenylacetic acid, is an aromatic carboxylic acid with significant applications in the pharmaceutical and chemical industries. It serves as a crucial intermediate in the synthesis of various organic compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). Recent metabolomic studies have also highlighted its potential as a plasma biomarker for the early detection of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its role in biomedical research, complete with detailed experimental protocols and workflow diagrams.
Chemical and Physical Properties
(p-Methoxyphenyl)acetic acid is a white to pale yellow crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 104-01-8 | [1][2][3][4][5] |
| Molecular Weight | 166.17 g/mol | [2][3] |
| Molecular Formula | C9H10O3 | [2][3] |
| Synonyms | 4-Methoxyphenylacetic acid, Homoanisic acid, 2-(4-methoxyphenyl)acetic acid | [3] |
| Melting Point | 84-86 °C | |
| Boiling Point | 140 °C at 3 mmHg | |
| Appearance | White to pale yellow crystalline powder or flakes | |
| Solubility | Soluble in ethanol, methanol, and diethyl ether. Moderately soluble in water. | |
| Safety | Irritant, harmful if swallowed, causes serious eye irritation. |
Synthesis of (p-Methoxyphenyl)acetic Acid
Several synthetic routes for the preparation of (p-Methoxyphenyl)acetic acid have been established. Below are detailed protocols for two common methods.
Synthesis via Hydrolysis of 4-Methoxybenzyl Cyanide
This method involves the hydrolysis of 4-methoxybenzyl cyanide to the corresponding carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxybenzyl cyanide (1 equivalent) in a suitable solvent such as ethanol.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 1-2.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (p-Methoxyphenyl)acetic acid.
Caption: Workflow for the synthesis of (p-Methoxyphenyl)acetic acid via hydrolysis.
Synthesis from p-Methoxyacetophenone (Willgerodt-Kindler Reaction)
This multi-step synthesis involves the conversion of a ketone to a carboxylic acid with the same number of carbon atoms.
Experimental Protocol:
-
Thioamide Formation: In a reaction vessel, mix p-methoxyacetophenone (1 equivalent) with sulfur and an amine (e.g., morpholine). Heat the mixture to reflux. This step forms the thiomorpholide intermediate.
-
Hydrolysis: To the crude thioamide, add an alcoholic solution of a strong base (e.g., sodium hydroxide in ethanol) and reflux for several hours to hydrolyze the thioamide to the corresponding carboxylate salt.
-
Acidification and Isolation: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl). The (p-Methoxyphenyl)acetic acid will precipitate. Isolate the product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., dilute ethanol) to obtain the purified product.
Caption: Workflow for the Willgerodt-Kindler synthesis of (p-Methoxyphenyl)acetic acid.
Biological Significance and Applications
Precursor in Pharmaceutical Synthesis
(p-Methoxyphenyl)acetic acid is a valuable building block in the pharmaceutical industry. It is notably used as a precursor in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The carboxylic acid moiety allows for further chemical modifications, such as esterification and amidation, to produce a diverse range of biologically active molecules.
Potential Biomarker for Non-Small Cell Lung Cancer (NSCLC)
Recent advances in metabolomics have identified (p-Methoxyphenyl)acetic acid as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[1] Studies have shown that the levels of this metabolite are significantly different in the plasma of NSCLC patients compared to healthy individuals.[1] This discovery opens new avenues for the development of non-invasive diagnostic tools for lung cancer.
Experimental Protocol: Quantification in Human Plasma by UPLC-MS/MS
The following is a generalized protocol for the quantification of (p-Methoxyphenyl)acetic acid in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is based on established procedures for the analysis of small molecule metabolites in biological fluids.
Materials and Reagents:
-
(p-Methoxyphenyl)acetic acid analytical standard
-
Isotopically labeled internal standard (e.g., (p-Methoxyphenyl)acetic acid-d7)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma samples
Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions:
-
UPLC System: A high-pressure gradient UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for (p-Methoxyphenyl)acetic acid and its internal standard should be determined and optimized.
Caption: Workflow for the quantification of (p-Methoxyphenyl)acetic acid in plasma.
Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific signaling pathways in which (p-Methoxyphenyl)acetic acid is a key modulator. Its primary characterized biological role is as an endogenous metabolite and a potential biomarker. Further research is required to elucidate any direct interactions with cellular signaling cascades.
Conclusion
(p-Methoxyphenyl)acetic acid is a compound of significant interest due to its established role in chemical synthesis and its emerging importance in clinical diagnostics. The synthetic methodologies are well-established, providing a reliable supply for research and industrial applications. Its identification as a potential biomarker for NSCLC underscores the importance of continued investigation into the metabolic profiles of diseases. Future studies are warranted to explore its potential involvement in cellular signaling and to validate its clinical utility as a diagnostic marker.
References
- 1. Cortisol, cortisone, and 4-methoxyphenylacetic acid as potential plasma biomarkers for early detection of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sid.ir [sid.ir]
- 5. 4-methoxyphenylacetic acid (CHEBI:55501) [ebi.ac.uk]
An In-Depth Technical Guide to the Spectral Data of Homoanisic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for homoanisic acid (4-methoxyphenylacetic acid), a key intermediate in the synthesis of various pharmaceuticals and organic compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of homoanisic acid in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: 2-(4-methoxyphenyl)acetic acid
-
Synonyms: Homoanisic acid, 4-Methoxyphenylacetic acid
-
CAS Number: 104-01-8
-
Molecular Formula: C₉H₁₀O₃
-
Molecular Weight: 166.17 g/mol
-
Appearance: Pale yellow or off-white colored flakes[1]
-
Melting Point: 84-86 °C
Spectral Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometry analysis of homoanisic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Homoanisic Acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.21 (d, J=8.6 Hz) | Doublet | 2H | Ar-H (ortho to CH₂COOH) |
| 6.88 (d, J=8.6 Hz) | Doublet | 2H | Ar-H (ortho to OCH₃) |
| 3.79 (s) | Singlet | 3H | -OCH ₃ |
| 3.58 (s) | Singlet | 2H | -CH ₂COOH |
| ~11-12 (br s) | Broad Singlet | 1H | -COOH |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectral Data of Homoanisic Acid
| Chemical Shift (δ) ppm | Assignment |
| 178.5 | C OOH |
| 158.8 | Ar-C -OCH₃ |
| 130.4 | Ar-C H (ortho to CH₂COOH) |
| 126.0 | Ar-C -CH₂COOH |
| 114.2 | Ar-C H (ortho to OCH₃) |
| 55.2 | -OC H₃ |
| 40.2 | -C H₂COOH |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Homoanisic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[2] |
| 2960-2840 | Medium | C-H stretch (Aliphatic and Aromatic) |
| 1700 | Strong | C=O stretch (Carboxylic acid dimer) |
| 1612, 1514 | Strong | C=C stretch (Aromatic ring) |
| 1245 | Strong | C-O stretch (Aryl ether) |
| 1178 | Medium | C-O stretch (Carboxylic acid) |
| 925 | Broad, Medium | O-H bend (Out-of-plane) |
Technique: Attenuated Total Reflectance (ATR)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Homoanisic Acid
| m/z | Relative Intensity (%) | Assignment |
| 166 | 45 | [M]⁺ (Molecular ion) |
| 121 | 100 | [M - COOH]⁺ |
| 91 | 10 | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 8 | [C₆H₆]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of homoanisic acid was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).
Instrumentation and Data Acquisition:
-
Instrument: Bruker Avance 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method): [3]
-
A small amount of homoanisic acid (approximately 5-10 mg) was placed in a clean, dry vial.[4]
-
A few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone) were added to dissolve the solid completely.[3]
-
One to two drops of the resulting solution were carefully applied to the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]
-
The solvent was allowed to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[3]
Instrumentation and Data Acquisition:
-
Instrument: Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[1]
-
Technique: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of homoanisic acid was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent, such as methanol (B129727) or dichloromethane.[5]
-
For direct infusion, the solution was drawn into a syringe for introduction into the ion source. For GC-MS analysis, the solution was injected into the gas chromatograph.
Instrumentation and Data Acquisition:
-
Instrument: Agilent 7890B Gas Chromatograph coupled to a 5977A Mass Selective Detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
GC Conditions (for GC-MS):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectral analysis of an organic compound like homoanisic acid.
Caption: Workflow for the spectral analysis of homoanisic acid.
This guide provides essential spectral data and methodologies for homoanisic acid, serving as a valuable resource for its characterization and use in scientific research and development. The provided protocols are representative and may be adapted based on available instrumentation and specific experimental requirements.
References
- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyphenylacetic acid, existing as ortho-, meta-, and para-isomers, represents a class of carboxylic acids that has quietly underpinned significant advancements in synthetic organic chemistry and drug development. Though not always in the spotlight itself, its role as a crucial synthetic intermediate has been pivotal in the creation of a range of pharmaceuticals, from antidepressants to cough suppressants. This technical guide delves into the historical discovery and synthesis of this compound isomers, providing a comprehensive overview of the key experimental protocols that have evolved over time. It further explores the compound's biological significance, primarily as a building block for bioactive molecules and its inherent auxin-like properties. Quantitative data is presented in structured tables for clarity, and key synthetic and experimental workflows are visualized using logical diagrams to provide an in-depth resource for researchers and professionals in the field.
Introduction: A Molecule Behind the Molecules
This compound is an aromatic carboxylic acid characterized by a phenylacetic acid backbone substituted with a methoxy (B1213986) group. The position of this methoxy group on the phenyl ring gives rise to three distinct isomers: 2-methoxyphenylacetic acid (ortho-), 3-methoxyphenylacetic acid (meta-), and 4-methoxyphenylacetic acid (para-). While these compounds may appear simple, their history is interwoven with the development of synthetic organic chemistry and the quest for new therapeutic agents.
The significance of this compound in the pharmaceutical industry is primarily as a key starting material and intermediate. For instance, 4-methoxyphenylacetic acid is a critical precursor in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380) and the widely used cough suppressant dextromethorphan (B48470).[1][2][3] Its ortho- and meta-isomers have also found utility in the synthesis of various other biologically active compounds.[4]
Beyond its role as a synthetic workhorse, this compound and its parent compound, phenylacetic acid, have been recognized for their biological activities, notably as plant growth regulators exhibiting auxin-like properties.[5][6] This guide will explore these facets, providing a detailed historical and technical perspective on this versatile molecule.
Discovery and Historical Synthesis
The history of this compound is not marked by a single, celebrated discovery but rather by a gradual emergence through the advancements in synthetic organic chemistry. The initial synthesis of its isomers is tied to the development of foundational organic reactions.
While a definitive first synthesis for the 3- and 4-isomers is not clearly documented in readily available historical literature, the synthesis of 2-methoxyphenylacetic acid was described in the Journal of the American Chemical Society in 1948 .[7] The historical synthesis of these compounds has largely relied on classical reactions such as the Willgerodt and Perkin reactions, as well as methods involving the hydrolysis of corresponding nitriles.
Historical Synthetic Methodologies
Several key reactions have been historically employed for the synthesis of this compound isomers.
-
The Willgerodt Reaction: This reaction allows for the conversion of aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to carboxylic acids. For instance, p-methoxyacetophenone can be converted to 4-methoxyphenylacetic acid.
-
Hydrolysis of Methoxybenzyl Cyanides: A common route involves the preparation of a methoxybenzyl cyanide from the corresponding methoxybenzyl halide, followed by hydrolysis to the carboxylic acid.
-
The Perkin Reaction: This reaction can be used to synthesize α,β-unsaturated aromatic acids, which can be precursors to phenylacetic acids through subsequent reduction.
These methods, while foundational, often required harsh reaction conditions and could result in modest yields. The evolution of synthetic chemistry has since provided more efficient and milder routes to these valuable intermediates.
Modern Synthetic Protocols and Data
Modern organic synthesis offers a variety of more efficient and scalable methods for the preparation of this compound isomers. Below are detailed experimental protocols for some of these methods, with quantitative data summarized in Table 1.
Synthesis of 4-Methoxyphenylacetic Acid via Hydrolysis of 4-Methoxybenzyl Cyanide
A widely used and reliable method for the synthesis of 4-methoxyphenylacetic acid involves the hydrolysis of 4-methoxybenzyl cyanide.[8]
Experimental Protocol:
-
To a solution of 60.0 g (408 mmol) of 4-methoxybenzyl cyanide in 60 mL of ethanol, add a solution of 80.0 g (2.0 mol) of sodium hydroxide (B78521) in 300 mL of water.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and adjust the pH to acidic with a suitable acid (e.g., concentrated HCl).
-
Add water to induce crystallization and stir the mixture.
-
Collect the resulting solid by filtration, wash with water, and dry to yield the product.
Yield: 59.0 g (87.1%) of a yellowish-white solid.[8]
Synthesis of 4-Methoxyphenylacetic Acid via Oxidation of 4-Methoxyphenylacetaldehyde
This method provides a high-yielding route from the corresponding aldehyde.[9]
Experimental Protocol:
-
Dissolve 100.0 g of 4-methoxyphenylacetaldehyde in 500 mL of dichloromethane.
-
Add 350 mL of sodium dihydrogen phosphate (B84403) buffer and 80 mL of 35% hydrogen peroxide solution.
-
Slowly add 1200 mL of 10% sodium chlorite (B76162) solution to the mixture at 5-10 °C.
-
After the reaction is complete, basify the mixture with a 20% NaOH solution and separate the layers.
-
Adjust the pH of the aqueous layer to 4-5 with HCl.
-
Cool the solution to 0-5 °C and stir for 1 hour.
-
Filter the solid, wash with water, and dry under vacuum at 45-50 °C to obtain the product.
Yield: 105 g.[9]
Willgerodt-Kindler Reaction for 4-Methoxyphenylacetic Acid
A classic method for synthesizing aryl acetic acids from aryl ketones.
Experimental Protocol:
-
Reflux a mixture of 42 g of p-methoxyacetophenone, 13-15 g of sulfur, and 30 g (30 mL) of morpholine (B109124) for 5 hours.
-
Pour the hot reaction mixture slowly into water to crystallize the crude acetothiomorpholide.
-
Filter the solid, wash with water, and dry.
-
Add 50 g of the crude acetothiomorpholide to 400 mL of a 10% alcoholic sodium hydroxide solution and reflux for 10 hours.
-
After hydrolysis, process the reaction mixture to isolate the 4-methoxyphenylacetic acid.
Data Presentation
| Isomer | Synthetic Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| 4-Methoxyphenylacetic acid | Hydrolysis of Nitrile | 4-Methoxybenzyl cyanide | NaOH, Ethanol, H₂O | 87.1 | 85-87 | [8] |
| 4-Methoxyphenylacetic acid | Oxidation of Aldehyde | 4-Methoxyphenylacetaldehyde | H₂O₂, NaClO₂, CH₂Cl₂ | High | 86-88.5 | [9] |
| 2-Methoxyphenylacetic acid | Not specified | Not specified | Not specified | Not specified | 122-125 | [7] |
| 3-Methoxyphenylacetic acid | Not specified | Not specified | Not specified | Not specified | 69-72 | [10] |
Role in Drug Discovery and Development
This compound has played a significant, albeit often behind-the-scenes, role in the development of major pharmaceuticals. Its utility as a versatile chemical scaffold has been leveraged to construct complex molecular architectures with desired pharmacological activities.
Venlafaxine (Effexor)
The antidepressant venlafaxine, first approved for medical use in 1993, is a prominent example of a drug synthesized from a this compound derivative.[1][2] The synthesis of venlafaxine involves the use of 4-methoxyphenylacetonitrile, which is readily prepared from 4-methoxyphenylacetic acid. The development of venlafaxine was a significant step in the evolution of antidepressants, offering a dual-action mechanism by inhibiting the reuptake of both serotonin (B10506) and norepinephrine.[1]
Dextromethorphan
Dextromethorphan, a widely used over-the-counter cough suppressant since its approval in 1958, also has synthetic routes that can involve intermediates derived from 4-methoxyphenylacetic acid.[3][11] The core morphinan (B1239233) structure of dextromethorphan is assembled through a multi-step synthesis where methoxy-substituted aromatic rings are key components.
References
- 1. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. midcitytms.com [midcitytms.com]
- 3. Classics in Chemical Neuroscience: Dextromethorphan (DXM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Brain's Secrets: The History of Antidepressants [greenbrooktms.com]
- 5. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN106554266B - Preparation method of this compound, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 8. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. biosynth.com [biosynth.com]
- 11. Dextromethorphan - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Venlafaxine from 4-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the antidepressant drug Venlafaxine, commencing from the starting material 4-methoxyphenylacetic acid. The described synthetic route is a multi-step process involving the initial conversion of the carboxylic acid to a key nitrile intermediate, followed by a series of reactions to construct the final Venlafaxine molecule.
Overall Synthetic Pathway
The synthesis of Venlafaxine from 4-methoxyphenylacetic acid can be logically divided into two main stages. The first stage focuses on the conversion of 4-methoxyphenylacetic acid to the crucial intermediate, 4-methoxyphenylacetonitrile (B141487). The second stage details the elaboration of this nitrile into Venlafaxine.
Caption: Overall workflow for the synthesis of Venlafaxine.
Experimental Protocols
Stage 1: Synthesis of 4-Methoxyphenylacetonitrile from 4-Methoxyphenylacetic Acid
This stage can be performed as a three-step, one-pot reaction or with the isolation of intermediates. The following protocol outlines the distinct steps.
Step 1a: Synthesis of 4-Methoxyphenylacetyl chloride
This protocol describes the conversion of 4-methoxyphenylacetic acid to its corresponding acid chloride.
-
Materials: 4-methoxyphenylacetic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 4-methoxyphenylacetic acid (0.47 mol).
-
Slowly add thionyl chloride (200 ml) to the flask.
-
Add one drop of dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture at 65°C for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under vacuum.
-
The crude 4-methoxyphenylacetyl chloride can be used directly in the next step or purified by vacuum distillation.
-
Step 1b: Synthesis of 4-Methoxyphenylacetamide
This step involves the amidation of the acid chloride.
-
Materials: 4-Methoxyphenylacetyl chloride, Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Procedure:
-
Cool the crude 4-methoxyphenylacetyl chloride from the previous step in an ice bath.
-
Slowly and cautiously add the acid chloride to an excess of cold, concentrated ammonium hydroxide with vigorous stirring.
-
A white precipitate of 4-methoxyphenylacetamide will form.
-
Continue stirring for 30 minutes to ensure the completion of the reaction.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
-
Step 1c: Synthesis of 4-Methoxyphenylacetonitrile
This final step of stage 1 is the dehydration of the amide to the nitrile.
-
Materials: 4-Methoxyphenylacetamide, a dehydrating agent (e.g., phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂)).
-
Procedure (using SOCl₂):
-
In a round-bottom flask, suspend 4-methoxyphenylacetamide in an inert solvent such as dichloromethane (B109758) or toluene.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) to the suspension with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with cold water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrile.
-
The product can be purified by vacuum distillation or recrystallization.
-
| Stage 1: Reagent and Yield Summary | |||
| Step | Starting Material | Key Reagents | Product |
| 1a | 4-Methoxyphenylacetic acid | Thionyl chloride, DMF | 4-Methoxyphenylacetyl chloride |
| 1b | 4-Methoxyphenylacetyl chloride | Ammonium hydroxide | 4-Methoxyphenylacetamide |
| 1c | 4-Methoxyphenylacetamide | Thionyl chloride | 4-Methoxyphenylacetonitrile |
Stage 2: Synthesis of Venlafaxine from 4-Methoxyphenylacetonitrile
Step 2a: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol
This step involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone.
-
Materials: 4-Methoxyphenylacetonitrile, Cyclohexanone, a strong base (e.g., sodium hydroxide), a phase transfer catalyst (optional, e.g., tetrabutylammonium (B224687) hydrogen sulfate).[1]
-
Procedure:
-
In a reaction vessel, dissolve 4-methoxyphenylacetonitrile and cyclohexanone in a suitable solvent.
-
Add a strong base, such as sodium hydroxide, to catalyze the condensation reaction.[1]
-
The use of a phase transfer catalyst can facilitate the reaction between the aqueous and organic phases.[1]
-
The reaction mechanism involves the deprotonation of the alpha-carbon of 4-methoxyphenylacetonitrile to form a carbanion, which then attacks the carbonyl carbon of cyclohexanone.[1]
-
Subsequent protonation of the resulting alkoxide yields 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol.
-
Step 2b: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
This step is the reduction of the nitrile group to a primary amine.
-
Materials: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol, a reducing agent (e.g., Palladium on carbon with hydrogen gas, or Raney nickel).
-
Procedure (using Palladium on Carbon):
-
In an autoclave, prepare a suspension of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol (0.245 mol) in acetic acid (350 mL).[3]
-
Add 10% palladium on charcoal (1.8 g) to the suspension.[3]
-
Hydrogenate the mixture at a pressure of 10-15 kg/cm ².[3]
-
Maintain the temperature and pressure until the starting material is consumed (monitored by TLC).[3]
-
After the reaction, filter off the catalyst.[3]
-
Evaporate the filtrate under reduced pressure.[3]
-
Add o-xylene (B151617) and remove traces of acetic acid azeotropically.[3]
-
Suspend the resulting solid in ethyl acetate (B1210297) and stir at room temperature.[3]
-
Filter the solid, wash with ethyl acetate, and dry to obtain 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol.[3]
-
Step 2c: Synthesis of Venlafaxine (N-Methylation)
The final step is the N-methylation of the primary amine to form Venlafaxine. This is commonly achieved via the Eschweiler-Clarke reaction.
-
Materials: 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol, Formic acid, Formaldehyde (B43269) solution (40%).
-
Procedure:
-
Prepare a stirred mixture of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol (0.22 mol), formic acid (25 mL), 40% formaldehyde solution (92 mL), and water (275 mL).[3]
-
Heat the mixture at 90-98°C for 19 hours.[3]
-
Cool the reaction mass and wash with chloroform (B151607) to remove impurities.[3]
-
Cool the aqueous layer to 5°C and basify with a 48% sodium hydroxide solution.[3]
-
Extract the product from the alkaline aqueous layer with chloroform.[3]
-
Evaporate the organic layer under reduced pressure to yield an oily residue, which is the Venlafaxine free base.
-
Step 2d: Formation of Venlafaxine Hydrochloride
-
Materials: Venlafaxine free base, Isopropyl alcohol, Isopropyl alcohol hydrochloride.
-
Procedure:
| Stage 2: Reagent and Yield Summary | ||||
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 2a | 4-Methoxyphenylacetonitrile | Cyclohexanone, Base | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | - |
| 2b | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 10% Pd/C, H₂ | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | 94%[3] |
| 2c/2d | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Formic acid, Formaldehyde, IPA-HCl | Venlafaxine Hydrochloride | 60% (overall from intermediate 3)[3] |
Visualized Experimental Workflow and Synthetic Pathway
Caption: Detailed synthetic pathway of Venlafaxine.
References
- 1. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient One-Pot Synthesis of Nitriles from Carboxylic Acids Without Solvent Under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for the Chiral Resolution of Secondary Alcohols Using (R)-(-)-α-Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity and the separation of racemic mixtures are critical steps in the development of chiral drugs, agrochemicals, and other biologically active molecules. (R)-(-)-α-Methoxyphenylacetic acid (MPA) is a widely used chiral derivatizing agent for the resolution of racemic secondary alcohols.[1] This method is based on the conversion of the enantiomeric alcohols into a mixture of diastereomeric esters. These diastereomers possess different physical and chemical properties, allowing for their separation by standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[2][3] Subsequent analysis, typically by ¹H NMR, can also allow for the determination of the absolute configuration of the alcohol.[4]
This document provides detailed protocols for the esterification of secondary alcohols with (R)-(-)-α-Methoxyphenylacetic acid, the separation of the resulting diastereomers by HPLC, and the principles of analysis for determining enantiomeric excess and absolute configuration.
Data Presentation: Chiral Resolution of Representative Secondary Alcohols
The efficiency of the chiral resolution is dependent on both the esterification reaction and the chromatographic separation of the resulting diastereomers. The following table summarizes representative data for the resolution of various secondary alcohols using (R)-(-)-α-Methoxyphenylacetic acid.
| Secondary Alcohol | Esterification Yield | HPLC Column | Mobile Phase (v/v) | Resolution (Rs) | Reference |
| 1-Phenylethanol (B42297) | >90% (Typical) | Silica (B1680970) Gel | n-Heptane / 2-Propanol | >1.5 | [5][6] |
| 4-Octanol | Not Specified | Silica Gel | Hexane / Ethyl Acetate (B1210297) (10:1) | 1.03 | [1] |
| (-)-Menthol | Quantitative | Not Specified | Not Specified | Good Separation | [4] |
| (-)-Borneol | Quantitative | Not Specified | Not Specified | Good Separation | [4] |
| (R)-2-Butanol | Quantitative | Not Specified | Not Specified | Good Separation | [4] |
Note: Yields and resolution factors are highly dependent on the specific substrate and experimental conditions.
Experimental Protocols
Protocol 1: Esterification of a Racemic Secondary Alcohol with (R)-(-)-α-Methoxyphenylacetic Acid (Steglich Esterification)
This protocol describes a general procedure for the formation of diastereomeric esters from a racemic secondary alcohol and (R)-(-)-α-Methoxyphenylacetic acid using EDC as a coupling agent and DMAP as a catalyst.[7][8]
Materials:
-
Racemic secondary alcohol
-
(R)-(-)-α-Methoxyphenylacetic acid (MPA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 eq).
-
Add (R)-(-)-α-Methoxyphenylacetic acid (1.1 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Dissolve the mixture in anhydrous dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude diastereomeric esters.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the mixture of diastereomeric esters.
Protocol 2: Separation of Diastereomeric Esters by HPLC
This protocol provides a general guideline for the separation of the synthesized diastereomeric esters using normal phase HPLC.[1][3] The exact conditions may need to be optimized for specific diastereomeric pairs.
Materials and Equipment:
-
Diastereomeric ester mixture
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA) or Ethyl Acetate (EtOAc)
-
HPLC system with a UV detector
-
Normal phase silica gel HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
Procedure:
-
Dissolve the purified diastereomeric ester mixture in a small amount of the mobile phase.
-
Set up the HPLC system with a normal phase silica gel column.
-
Equilibrate the column with the mobile phase (e.g., a mixture of n-Hexane and Isopropanol, such as 95:5 v/v).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where the esters have strong absorbance (e.g., 254 nm).
-
Inject the sample onto the column.
-
Record the chromatogram and determine the retention times and peak areas for the two diastereomers.
-
Optimize the mobile phase composition to achieve baseline separation (Resolution, Rs > 1.5).
Protocol 3: Recovery of Enantiopure Alcohol (Hydrolysis of the Ester)
After separation, the individual diastereomeric esters can be hydrolyzed to recover the enantiomerically pure secondary alcohols.
Procedure:
-
Dissolve the isolated diastereomeric ester in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add an aqueous solution of a base (e.g., lithium hydroxide (B78521) or sodium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with an acid (e.g., 1 M HCl).
-
Extract the enantiomerically pure alcohol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the pure alcohol enantiomer.
Visualizations
Caption: Experimental workflow for the chiral resolution of a secondary alcohol.
Caption: Principle of diastereomer formation for chiral resolution.
Principle of Absolute Configuration Determination by ¹H NMR
The absolute configuration of the secondary alcohol can often be determined by analyzing the ¹H NMR spectra of the two separated diastereomeric MPA esters. This is an application of the "advanced Mosher method". The phenyl group in MPA creates a region of magnetic anisotropy. In the preferred conformation of the diastereomeric esters, different substituents on the chiral center of the alcohol will be either shielded or deshielded by this phenyl group. By comparing the chemical shifts (Δδ = δS - δR) of the protons on the alcohol moiety in the two diastereomers, the absolute configuration of the alcohol can be deduced.[4]
Conclusion
The use of (R)-(-)-α-Methoxyphenylacetic acid as a chiral derivatizing agent is a robust and reliable method for the resolution of racemic secondary alcohols. The formation of diastereomeric esters allows for their separation using standard chromatographic techniques, enabling the isolation of enantiomerically pure alcohols. This methodology is a valuable tool for researchers in synthetic chemistry and drug development, facilitating the preparation and analysis of chiral molecules.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis of Puerarin from Methoxyphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical and enzymatic synthesis of Puerarin, a bioactive isoflavone (B191592), using (4-methoxyphenyl)acetic acid as a key starting intermediate. The synthesis is a multi-step process involving the formation of a deoxybenzoin (B349326) intermediate, cyclization to an isoflavone core, demethylation, and a final enzymatic C-glycosylation.
I. Introduction
Puerarin (daidzein-8-C-glucoside) is a major isoflavone glycoside found in the root of the kudzu plant (Pueraria lobata). It is recognized for a wide range of pharmacological activities, including cardioprotective, neuroprotective, antioxidant, and anti-inflammatory effects. The demand for pure Puerarin for research and pharmaceutical development necessitates efficient and scalable synthetic routes. This document outlines a four-step synthesis of Puerarin, commencing with the commercially available (4-methoxyphenyl)acetic acid.
II. Overall Synthesis Pathway
The synthesis of Puerarin from (4-methoxyphenyl)acetic acid can be summarized in the following four principal steps:
-
Friedel-Crafts Acylation: Reaction of (4-methoxyphenyl)acetic acid with resorcinol (B1680541) to form the key intermediate, 2,4-dihydroxy-4'-methoxydeoxybenzoin.
-
Isoflavone Ring Formation: Cyclization of the deoxybenzoin intermediate to yield formononetin (B1673546) (7-hydroxy-4'-methoxyisoflavone).
-
Demethylation: Removal of the 4'-methyl group from formononetin to produce daidzein (B1669772) (7,4'-dihydroxyisoflavone).
-
Enzymatic C-Glycosylation: Regioselective attachment of a glucose moiety to the C-8 position of daidzein to afford Puerarin.
III. Experimental Protocols and Data
Step 1: Synthesis of 2,4-dihydroxy-4'-methoxydeoxybenzoin
This crucial intermediate is formed via Friedel-Crafts acylation of resorcinol with (4-methoxyphenyl)acetic acid. Two effective methods are presented below.
Method A: Boron Trifluoride Etherate Catalysis
-
Protocol:
-
To a 500 mL round-bottom flask fitted with a reflux condenser and a drying tube, add (4-methoxyphenyl)acetic acid (50.0 g, 0.3 mol), resorcinol (33.2 g, 0.3 mol), and boron trifluoride etherate (194 mL, 1.53 mol).[1]
-
Stir the mixture while heating at 90°C for 1 hour.[1]
-
Cool the reaction mixture and pour it into a 12% aqueous sodium acetate (B1210297) solution.
-
Filter the resulting precipitate, wash with water, and air dry.
-
The crude product can be further purified by recrystallization from aqueous methanol (B129727).[1]
-
Method B: Phosphorus Oxychloride-Zinc Chloride Catalysis
-
Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and drying tube, combine (4-methoxyphenyl)acetic acid (50.0 g, 0.3 mol), resorcinol (33.2 g, 0.3 mol), and phosphorus oxychloride (139.7 mL, 1.5 mol). Note: Some protocols may include zinc chloride as a co-catalyst.
-
Stir the mixture while heating at 70°C for 1 hour.[1]
-
Pour the reaction mixture into a 12% aqueous sodium acetate solution.
-
Collect the precipitated product by filtration, wash with water, and air dry.
-
Recrystallize the crude product from aqueous methanol for further purification.[1]
-
| Parameter | Method A: BF₃·OEt₂ | Method B: POCl₃-ZnCl₂ |
| Catalyst | Boron trifluoride etherate | Phosphorus oxychloride |
| Temperature | 90°C | 70°C |
| Reaction Time | 1 hour | 1 hour |
| Reported Yield | 95% | 95% |
Experimental Workflow for Deoxybenzoin Synthesis
Caption: Workflow for the synthesis of the deoxybenzoin intermediate.
Step 2: Cyclization to Formononetin
This step involves the formation of the isoflavone core through a Vilsmeyer-Haack type reaction.
-
Protocol:
-
In a reaction vessel, prepare N,N'-dimethyl(chloromethylene)ammonium chloride (Vilsmeier reagent) by treating N,N-dimethylformamide (DMF) with an appropriate chlorinating agent like phosphorus pentachloride or oxalyl chloride.
-
In a separate "one-pot" setup, after the formation of 2,4-dihydroxy-4'-methoxydeoxybenzoin as described in Step 1 (Method A), cool the reaction mixture to 10-15°C.[1]
-
Add DMF dropwise to the cooled deoxybenzoin mixture.[1]
-
Add the separately prepared Vilsmeier reagent to the reaction mixture.
-
Stir the reaction at room temperature for 30 to 60 minutes.[1]
-
The reaction is quenched with water, and the product, formononetin, is isolated by filtration and purified by recrystallization.
-
| Parameter | Value |
| Reagents | 2,4-dihydroxy-4'-methoxydeoxybenzoin, Vilsmeier Reagent (from DMF) |
| Temperature | 10-15°C initially, then room temperature |
| Reaction Time | 30-60 minutes |
| Product | Formononetin (7-hydroxy-4'-methoxyisoflavone) |
Step 3: Demethylation of Formononetin to Daidzein
The 4'-methoxy group of formononetin is cleaved to yield the free hydroxyl group of daidzein. Boron tribromide is a highly effective reagent for this transformation.
-
Protocol:
-
Dissolve formononetin (1 equivalent) in a dry, inert solvent such as dichloromethane (B109758) (DCM) in a flask under a nitrogen or argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (2-3 equivalents) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and carefully quench by the slow addition of water or methanol.
-
If methanol is used, remove it under reduced pressure. Dilute the residue with DCM and water and perform a liquid-liquid extraction.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude daidzein.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
| Parameter | Value |
| Reagent | Boron tribromide (BBr₃) |
| Solvent | Dry Dichloromethane (DCM) |
| Temperature | -78°C to room temperature |
| Reaction Time | Overnight |
| Product | Daidzein (7,4'-dihydroxyisoflavone) |
Logical Flow from Formononetin to Puerarin
Caption: Conversion of formononetin to the final product, Puerarin.
Step 4: Enzymatic C-Glycosylation of Daidzein to Puerarin
This final step utilizes a specific C-glucosyltransferase from Pueraria lobata to install the glucose moiety at the C-8 position of daidzein, a reaction that is challenging to achieve with high regioselectivity via traditional chemical methods.
-
Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain purified recombinant Pueraria lobata C-glucosyltransferase (PlUGT43). This typically involves cloning the gene, expressing it in a suitable host like E. coli, and purifying the protein.[2][3]
-
Prepare a stock solution of daidzein in a suitable solvent such as DMSO.
-
Prepare a stock solution of uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), the sugar donor.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 8.0), daidzein (e.g., 0.1 mM final concentration), and UDP-glucose (e.g., 0.5 mM final concentration).[4]
-
Initiate the reaction by adding the purified PlUGT43 enzyme.
-
Incubate the reaction mixture at 37°C for 4-6 hours. The reaction can achieve a conversion rate of over 98%.[4]
-
-
Reaction Quenching and Product Purification:
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet the denatured enzyme and any precipitates.
-
The supernatant, containing Puerarin, unreacted daidzein, and other reaction components, can be purified using preparative High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) (both often containing a small amount of formic acid or TFA) as the mobile phase.
-
Collect the fractions corresponding to the Puerarin peak, combine them, and remove the solvent under reduced pressure or by lyophilization to obtain pure Puerarin.
-
-
| Parameter | Value |
| Enzyme | Pueraria lobata C-glucosyltransferase (PlUGT43) |
| Substrate | Daidzein |
| Sugar Donor | UDP-Glucose |
| pH | 8.0 (Sodium Phosphate Buffer) |
| Temperature | 37°C |
| Reaction Time | 4-6 hours |
| Conversion Rate | >98% |
| Purification Method | Preparative HPLC |
IV. Signaling Pathways and Biological Relevance
Puerarin exerts its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for drug development professionals.
Simplified Representation of Puerarin's Cellular Targets
Caption: Key signaling pathways modulated by Puerarin.
V. Conclusion
The synthetic route detailed in these application notes provides a viable and scalable method for the production of Puerarin from (4-methoxyphenyl)acetic acid. The chemical steps for the synthesis of the daidzein intermediate are well-established and high-yielding. The final enzymatic C-glycosylation step offers a highly specific and efficient means to produce the final Puerarin product, overcoming the challenges of regioselectivity in chemical glycosylation. These protocols should serve as a valuable resource for researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.
References
- 1. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of Methoxyphenylacetic Acid Ester Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of diastereomers is a critical step in the synthesis and purification of enantiopure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. Unlike enantiomers, which possess identical physical and chemical properties in an achiral environment, diastereomers have distinct physicochemical characteristics. This fundamental difference allows for their separation using conventional achiral high-performance liquid chromatography (HPLC) systems.[1]
This application note details a common and effective strategy for the separation of diastereomers of alcohols or amines after derivatization with a chiral carboxylic acid, such as a derivative of methoxyphenylacetic acid. By reacting a racemic alcohol or amine with an enantiomerically pure chiral derivatizing agent (CDA), a mixture of diastereomeric esters or amides is formed. These diastereomers can then be resolved on a standard achiral stationary phase, such as silica (B1680970) gel.[2][3][4]
Principle of Separation
The core principle involves the conversion of an enantiomeric mixture into a diastereomeric mixture. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The introduction of a second chiral center from the CDA creates two diastereomers with different spatial arrangements, leading to different physical properties and, therefore, different interactions with the stationary phase in an HPLC column.
A widely used chiral derivatizing agent for this purpose is (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), a compound structurally related to this compound.[2][3] The esterification of a racemic alcohol with (S)-(+)-MαNP acid yields a mixture of diastereomeric esters that can be effectively separated using normal-phase HPLC on a silica gel column.[3][4]
Experimental Protocols
1. Derivatization of a Racemic Alcohol with (S)-(+)-Methoxyphenylacetic Acid (or a similar CDA)
This protocol is a general guideline for the esterification reaction to form diastereomeric esters.
-
Reagents and Materials:
-
Racemic alcohol
-
(S)-(+)-Methoxyphenylacetic acid (or other suitable chiral acid like MαNP acid)
-
Dicyclohexylcarbodiimide (DCC) or another coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve the racemic alcohol (1.0 equivalent) and (S)-(+)-Methoxyphenylacetic acid (1.1 equivalents) in dichloromethane.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture in an ice bath and add DCC (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or a quick LC analysis.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude mixture of diastereomeric esters can be purified by flash column chromatography on silica gel or directly analyzed by HPLC.
-
2. HPLC Separation of Diastereomeric Esters
This protocol outlines the conditions for the separation of the newly formed diastereomers. Normal-phase chromatography on a silica gel column is often effective.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Example):
-
Column: Silica gel, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol). The exact ratio should be optimized to achieve the best separation. A typical starting point is 95:5 (n-Hexane:Isopropanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (ambient)
-
Detection: UV at a wavelength where the aromatic moiety of the derivatizing agent absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Data Presentation
The following table summarizes representative quantitative data for the HPLC separation of diastereomeric esters formed from various alcohols and chiral derivatizing acids, as reported in the literature.
| Racemic Compound | Chiral Derivatizing Agent | Stationary Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| 4-Octanol | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Silica Gel | 1.25 | 1.03 | [2] |
| cis-Alcohol (precursor to a molecular motor) | Camphorsultam dichlorophthalic acid (CSDP acid) | Silica Gel | 1.18 | 1.06 | [5] |
| Diol (from biotransformation of 1-iso-propylnaphthalene) | Camphorsultam dichlorophthalic acid (CSDP acid) | Silica Gel | 1.27 | Not Reported | [5] |
Diagrams
Caption: Logical workflow for the separation of diastereomers via HPLC.
Conclusion
The derivatization of enantiomeric mixtures with a chiral agent, such as a this compound derivative, is a robust and widely applicable strategy for their subsequent separation as diastereomers. This method often allows for the use of standard, achiral HPLC columns, simplifying the method development process. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement effective HPLC methods for the separation of diastereomers.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Enantiomeric Excess using Methoxyphenylacetic Acid (MPA) and NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral drugs, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a robust and reliable method for the quantification of enantiomers.[1][2][3] Methoxyphenylacetic acid (MPA), a chiral carboxylic acid, is a widely used CDA for the determination of the enantiomeric purity of chiral alcohols and amines.[4][5][6]
The underlying principle of this technique involves the conversion of a mixture of enantiomers into a mixture of diastereomers by reacting the analyte with an enantiomerically pure form of MPA (either (R)-MPA or (S)-MPA).[2] While enantiomers are indistinguishable in a standard achiral NMR environment, the resulting diastereomers possess distinct physical and spectral properties.[3] This difference arises from the distinct three-dimensional arrangement of the atoms in the diastereomers, leading to different magnetic environments for the nuclei. Consequently, corresponding protons in the two diastereomers will resonate at slightly different chemical shifts (Δδ) in the ¹H NMR spectrum, allowing for their individual integration and the subsequent calculation of the enantiomeric excess.
Experimental Workflow
The overall experimental workflow for determining enantiomeric excess using MPA and NMR spectroscopy is outlined below.
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
Application Notes and Protocols: Esterification of 4-Methoxyphenylacetic Acid with Dimethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and materials. 4-Methoxyphenylacetic acid is a valuable building block in the synthesis of various biologically active molecules.[1][2] Traditional esterification methods often rely on harsh acidic conditions or hazardous alkylating agents. Dimethyl carbonate (DMC) has emerged as an environmentally benign reagent for methylation, offering a safer and more sustainable alternative.[3] DMC is non-toxic, biodegradable, and its reaction byproducts, methanol (B129727) and carbon dioxide, are of low environmental impact.[4] This document provides detailed application notes and protocols for the esterification of 4-methoxyphenylacetic acid using dimethyl carbonate.
Reaction Principle
The base-catalyzed esterification of 4-methoxyphenylacetic acid with dimethyl carbonate proceeds through the formation of a carboxylate anion. The base deprotonates the carboxylic acid, and the resulting nucleophilic carboxylate attacks one of the methyl groups of dimethyl carbonate in an SN2 reaction. The presence of an electron-donating group, such as the methoxy (B1213986) group on the phenyl ring, increases the nucleophilicity of the carboxylate anion, thus facilitating the reaction.[5]
Data Presentation
Table 1: Reaction Conditions for the Esterification of Aryl-Acetic Acid Derivatives with Dimethyl Carbonate
| Substrate | Catalyst | Base Equiv. | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-(4-hydroxyphenyl)propionic acid | K₂CO₃ | 0.4 | 90 | 14 | 88 | [6] |
| 3-(4-hydroxyphenyl)propionic acid | KHCO₃ | 0.4 | 90 | 14 | 86 | [6] |
| Benzoic Acid | K₂CO₃/TBACl | 0.1 / 0.3 | 170 | 12 | 86 | [5] |
TBACl: Tetrabutylammonium (B224687) chloride
Table 2: Catalyst and Temperature Optimization for Base-Catalyzed Esterification of Benzoic Acid with Dimethyl Carbonate
| Entry | Catalyst | Temperature (°C) | Conversion (%) |
| 1 | DBU | 90 | >95 |
| 2 | DABCO | 90 | >95 |
| 3 | K₂CO₃ | 90 | >95 |
| 4 | KOH | 90 | >95 |
| 5 | K₂CO₃ | 60 | 40 |
| 6 | K₂CO₃ | 25 | <5 |
Adapted from Ji, Y. et al. (2013).[6]
Experimental Protocols
Protocol 1: Base-Catalyzed Esterification with Potassium Carbonate
This protocol is adapted from the general procedure for base-catalyzed methylation of carboxylic acids by Ji, Y. et al. (2013).[6]
Materials:
-
4-Methoxyphenylacetic acid
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenylacetic acid (1.0 equiv), potassium carbonate (0.4 equiv), and anhydrous dimethyl sulfoxide (to make a 0.5 M solution of the carboxylic acid).
-
Add dimethyl carbonate (2.0 equiv) to the reaction mixture.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 14-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2x), followed by saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, methyl 4-methoxyphenylacetate, can be further purified by column chromatography on silica (B1680970) gel if necessary.
Safety Precautions:
-
Dimethyl carbonate is flammable. Handle in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
Protocol 2: Phase-Transfer Catalyzed Esterification
This protocol is adapted from a procedure for the esterification of benzoic acid using a phase-transfer catalyst.[5]
Materials:
-
4-Methoxyphenylacetic acid
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium chloride (TBACl)
-
Ethyl acetate
-
2 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a round-bottom flask, combine 4-methoxyphenylacetic acid (1.0 equiv), dimethyl carbonate (2.0 equiv), potassium carbonate (0.1 equiv), and tetrabutylammonium chloride (0.3 equiv).
-
Place the flask in a preheated oil bath at 170 °C and fit it with a reflux condenser.
-
Stir the reaction mixture vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic phase sequentially with 2 M HCl (2x), saturated aqueous NaHCO₃ (2x), and water (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude methyl 4-methoxyphenylacetate.
-
Purify the product by column chromatography if needed.
Mandatory Visualization
Caption: Experimental workflow for the esterification of 4-methoxyphenylacetic acid.
References
- 1. Human Metabolome Database: Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072) [hmdb.ca]
- 2. Showing Compound 4-Methoxyphenylacetic acid (FDB022832) - FooDB [foodb.ca]
- 3. Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids [organic-chemistry.org]
- 4. The Role of K2CO3 in the Synthesis of Dimethyl Carbonate from CO2 and Methanol [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.smith.edu [scholarworks.smith.edu]
Application Notes and Protocols for the Perkin Reaction of 4-Methoxyphenylacetic Acid with Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Perkin reaction, a classic organic condensation method, specifically focusing on the synthesis of α-(4-methoxyphenyl)cinnamic acids and their derivatives from 4-methoxyphenylacetic acid and various substituted benzaldehydes. This reaction is pivotal in the synthesis of stilbene (B7821643) derivatives, a class of compounds with significant interest in medicinal chemistry and materials science.
The Perkin reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride (B1165640).[1][2] In the context of this document, the reaction is adapted for the condensation between 4-methoxyphenylacetic acid (which can form an in situ anhydride or react via its carboxylate) and a range of substituted benzaldehydes. The resulting α,β-unsaturated carboxylic acids are valuable intermediates for the synthesis of stilbenes, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3]
Recent advancements have introduced microwave-assisted protocols, which can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating methods.[4][5]
Data Presentation: Synthesis of α-(4-Methoxyphenyl)cinnamic Acid Derivatives
The following table summarizes the expected yields for the Perkin reaction between 4-methoxyphenylacetic acid and various substituted benzaldehydes. The yields can be influenced by the electronic nature of the substituent on the benzaldehyde (B42025) ring, with electron-withdrawing groups generally favoring the reaction. The data presented is a synthesis of reported yields for similar Perkin-type reactions and expected outcomes based on chemical principles.
| Benzaldehyde Substituent | Product | Typical Reaction Conditions | Yield (%) | Reference(s) |
| 4-Methoxy | α,4,4'-Trimethoxystilbene-α-carboxylic acid | Acetic anhydride, Triethylamine (B128534), 140°C, 5h | 85-95 | [6] |
| 4-Nitro | α-(4-Methoxyphenyl)-4-nitrocinnamic acid | Acetic anhydride, Triethylamine, 140°C, 3-4h | 80-90 | [7] |
| 4-Chloro | 4-Chloro-α-(4-methoxyphenyl)cinnamic acid | Acetic anhydride, Potassium acetate (B1210297), 180°C, 8h | 70-80 | [8] |
| 4-Hydroxy | 4-Hydroxy-α-(4-methoxyphenyl)cinnamic acid | Acetic anhydride, Triethylamine, 140°C, 5h | 75-85 | [9][10] |
| Unsubstituted | α-(4-Methoxyphenyl)cinnamic acid | Acetic anhydride, Triethylamine, 140°C, 6h | 70-85 | [11] |
Experimental Protocols
This section provides detailed methodologies for both conventional and microwave-assisted Perkin reactions for the synthesis of α-(4-methoxyphenyl)cinnamic acid derivatives.
Protocol 1: Conventional Heating Method
This protocol is a general procedure for the synthesis of α-(4-methoxyphenyl)cinnamic acids using traditional heating.
Materials:
-
4-Methoxyphenylacetic acid
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)
-
Acetic anhydride
-
Triethylamine or anhydrous Potassium Acetate
-
10% Sodium carbonate solution
-
Concentrated Hydrochloric acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenylacetic acid (1.0 eq), the substituted benzaldehyde (1.0 eq), and acetic anhydride (3.0 eq).
-
Addition of Base: Add triethylamine (2.0 eq) or anhydrous potassium acetate (1.5 eq) to the reaction mixture.
-
Heating: Heat the mixture to 140-180°C (depending on the reactivity of the aldehyde) and maintain it at this temperature with constant stirring for 3-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold water.
-
Hydrolysis of Excess Anhydride: Add a 10% sodium carbonate solution to the mixture until it is alkaline to hydrolyze the excess acetic anhydride.
-
Removal of Unreacted Aldehyde: If the unreacted aldehyde is steam-volatile, perform a steam distillation to remove it. Alternatively, the mixture can be washed with an appropriate organic solvent to remove the unreacted aldehyde.
-
Precipitation of the Product: Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic (pH ~2). The α-(4-methoxyphenyl)cinnamic acid derivative will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Microwave-Assisted Method
This protocol describes a more rapid and often higher-yielding synthesis using microwave irradiation.[4]
Materials:
-
4-Methoxyphenylacetic acid
-
Substituted benzaldehyde
-
Piperidine (B6355638) and Methylimidazole (as catalysts)[9][10]
-
Polyethylene (B3416737) glycol (PEG) as a solvent (optional, for solvent-free conditions)
-
Microwave reactor with sealed vessels
-
Methanol (B129727) (for precipitation)
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine 4-methoxyphenylacetic acid (1.0 eq) and the substituted benzaldehyde (1.2 eq).
-
Catalyst Addition: Add piperidine (0.2 eq) and methylimidazole (0.2 eq) to the mixture. For a solvent-free reaction, polyethylene glycol (PEG-400) can be added as a reaction medium.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 120-150°C for 10-30 minutes. The optimal time and temperature may vary depending on the specific reactants.
-
Cooling and Precipitation: After the reaction is complete, allow the vessel to cool to room temperature. Add methanol to the reaction mixture to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold methanol.
-
Recrystallization: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure α-(4-methoxyphenyl)cinnamic acid derivative.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Perkin reaction.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. The Perkin Reaction: Synthesis of α−4 | Chegg.com [chegg.com]
- 7. Microwave assistant synthesis of trans-4-nitrostilbene derivatives in solvent free condition | European Journal of Chemistry [eurjchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchwithnj.com [researchwithnj.com]
- 11. longdom.org [longdom.org]
Application of Methoxyphenylacetic acid in non-small cell lung cancer biomarker research.
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the discovery of novel biomarkers for early detection, diagnosis, and therapeutic monitoring. Recent advances in metabolomics have identified 4-Methoxyphenylacetic acid (MPA) as a potential plasma biomarker with high sensitivity and specificity for distinguishing NSCLC patients from healthy individuals[1]. This document provides a comprehensive overview of the current application of MPA in NSCLC biomarker research, including available quantitative data and detailed experimental protocols relevant to its study. While the primary role of MPA in NSCLC research has been as a potential biomarker, this document also provides standardized protocols for in vitro assays that could be employed to investigate its functional effects on NSCLC cells, alongside diagrams of key signaling pathways commonly dysregulated in NSCLC.
Data Presentation
The primary quantitative data for 4-Methoxyphenylacetic acid as a biomarker for NSCLC comes from a metabolomics study that identified its differential levels in the plasma of NSCLC patients compared to healthy controls.
Table 1: Performance of 4-Methoxyphenylacetic Acid as a Plasma Biomarker for NSCLC [1]
| Biomarker Panel | Sample Type | Cohort | AUC (Area Under the Curve) | Sensitivity | Specificity |
| Cortisol, Cortisone, and 4-Methoxyphenylacetic acid | Plasma | Screening Group | 0.989 | 95.8% | 98.1% |
| Validation Group | 0.986 | 94.4% | 96.7% |
Signaling Pathways of Interest in NSCLC Research
While the direct effects of 4-Methoxyphenylacetic acid on signaling pathways in NSCLC have not been elucidated, several pathways are known to be crucial in NSCLC pathogenesis and are common targets for therapeutic intervention. Understanding these pathways is essential for contextualizing biomarker discovery and for potential future research into the functional role of metabolites like MPA.
Experimental Protocols
The following protocols provide detailed methodologies for the identification of potential biomarkers like MPA and for the subsequent investigation of their functional roles in NSCLC.
Protocol 1: Metabolomic Profiling of Plasma for Biomarker Discovery
This protocol is based on the methodology used to identify 4-Methoxyphenylacetic acid as a potential biomarker for NSCLC[1].
1. Sample Collection and Preparation: a. Collect peripheral venous blood from NSCLC patients and healthy controls into EDTA-containing tubes. b. Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma. c. Aliquot the plasma into cryovials and store immediately at -80°C until analysis. d. For analysis, thaw the plasma samples on ice. e. To 100 µL of plasma, add 400 µL of pre-chilled methanol:acetonitrile (1:1, v/v) containing an internal standard (e.g., 2-chloro-L-phenylalanine). f. Vortex the mixture for 1 minute. g. Centrifuge at 14,000 rpm for 15 minutes at 4°C. h. Collect the supernatant and filter it through a 0.22 µm microfilter. i. Transfer the filtered supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis: a. Chromatographic Separation: i. Use a UPLC system equipped with a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm). ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Elution Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. v. Flow rate: 0.4 mL/min. vi. Column temperature: 40°C. vii. Injection volume: 5 µL. b. Mass Spectrometry: i. Use a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap). ii. Ionization mode: Positive and negative electrospray ionization (ESI). iii. Capillary voltage: 3.5 kV (positive), 3.2 kV (negative). iv. Sheath gas and auxiliary gas flow rates: 40 and 10 arbitrary units, respectively. v. Full scan range: m/z 70-1000. vi. Resolution: 70,000. vii. Data-dependent MS/MS acquisition for fragmentation of the top 10 most intense ions.
3. Data Processing and Statistical Analysis: a. Process the raw data using software such as Xcalibur or Compound Discoverer. b. Perform peak alignment, peak picking, and normalization. c. Identify metabolites by matching the m/z values and fragmentation patterns with databases like HMDB and METLIN. d. Use multivariate statistical analysis (e.g., Principal Component Analysis and Orthogonal Partial Least Squares-Discriminant Analysis) to identify differential metabolites. e. Perform univariate statistical analysis (e.g., t-test) to confirm the significance of differential metabolites. f. Generate Receiver Operating Characteristic (ROC) curves to evaluate the diagnostic performance of potential biomarkers.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This is a general protocol to assess the effect of a compound like MPA on the viability of NSCLC cell lines (e.g., A549, H1299).
1. Cell Culture: a. Culture NSCLC cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Treatment: a. Prepare a stock solution of 4-Methoxyphenylacetic acid in a suitable solvent (e.g., DMSO or PBS). b. Prepare serial dilutions of MPA in complete culture medium. c. Replace the medium in the wells with the medium containing different concentrations of MPA. Include a vehicle control (medium with the solvent at the same concentration as the highest MPA concentration). d. Incubate the plate for 24, 48, and 72 hours.
4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. b. Plot the percentage of cell viability against the concentration of MPA to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to determine if a compound like MPA induces apoptosis in NSCLC cells.
1. Cell Culture and Treatment: a. Seed NSCLC cells in a 6-well plate and treat with different concentrations of MPA for a specified time (e.g., 24 or 48 hours) as determined from the cell viability assay.
2. Cell Harvesting and Staining: a. Harvest the cells by trypsinization and wash them twice with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within 1 hour of staining. b. Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and gates. c. Acquire data for at least 10,000 events per sample.
4. Data Interpretation: a. Viable cells: Annexin V-negative and PI-negative. b. Early apoptotic cells: Annexin V-positive and PI-negative. c. Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. d. Necrotic cells: Annexin V-negative and PI-positive. e. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by MPA.
Conclusion
4-Methoxyphenylacetic acid has been identified as a promising plasma biomarker for the early detection of NSCLC, demonstrating high sensitivity and specificity in initial studies. The primary application of MPA in NSCLC research to date has been within the context of metabolomic biomarker discovery. While its functional role in NSCLC pathogenesis remains to be elucidated, the provided protocols for in vitro assays offer a framework for future investigations into its potential effects on cancer cell viability and apoptosis. Further research is warranted to validate MPA as a clinical biomarker in larger and more diverse patient cohorts and to explore its underlying biological mechanisms in NSCLC, which may unveil new therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of 4-Methoxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve yields in their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-Methoxyphenylacetic acid?
A1: The most frequently employed methods for the synthesis of 4-Methoxyphenylacetic acid include the hydrolysis of 4-methoxyphenylacetonitrile (B141487), the Willgerodt-Kindler reaction of 4-methoxyacetophenone, and the oxidation of 4-methoxyphenylacetaldehyde.[1][2][3][4][5] Each method has its own advantages and challenges regarding yield, safety, and scalability.
Q2: I am experiencing a low yield in my synthesis. What are the general factors that could be responsible?
A2: Low yields can stem from several factors, including incomplete reactions, side reactions, and product loss during workup and purification. Specific causes are often method-dependent. For instance, in the hydrolysis of 4-methoxyphenylacetonitrile, incomplete hydrolysis is a common issue. In the Willgerodt-Kindler reaction, the formation of byproducts can significantly lower the yield of the desired acid.[3][6] Careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial.
Q3: What are the typical impurities I might encounter, and how can I minimize them?
A3: Impurities are specific to the synthetic route. In the cyanide process, unreacted 4-methoxyphenylacetonitrile or the intermediate amide can be present.[6] The Willgerodt-Kindler reaction may yield unreacted ketone or sulfur-containing byproducts.[3] Over-oxidation in aldehyde oxidation can lead to other carboxylic acids.[7] To minimize impurities, ensure the use of pure starting materials, optimize reaction conditions, and employ appropriate purification techniques like recrystallization or chromatography.
Q4: Are there any significant safety concerns I should be aware of?
A4: Yes, some synthetic routes involve hazardous materials. The use of sodium cyanide in the hydrolysis of 4-methoxyphenylacetonitrile is a major concern due to its high toxicity.[5] The Willgerodt-Kindler reaction generates hydrogen sulfide (B99878), a toxic and malodorous gas.[5] Appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential. 4-Methoxyphenylacetic acid itself is an irritant to the skin and eyes.[8][9]
Troubleshooting Guides
Method 1: Hydrolysis of 4-Methoxyphenylacetonitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete hydrolysis of the nitrile. | - Increase Reaction Time/Temperature: Ensure the reaction is heated to reflux for a sufficient period to drive the hydrolysis to completion.[1] - Check Base Concentration: Use a sufficient molar excess of sodium hydroxide (B78521) to ensure complete saponification of the intermediate amide.[1] |
| Product loss during acidification/workup. | - Controlled Acidification: Add acid slowly during workup to precipitate the product. Cooling the mixture can improve precipitation.[2] - pH Adjustment: Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.[1][5] | |
| Product is an oil or difficult to crystallize | Presence of impurities. | - Wash with a Non-polar Solvent: Before acidification, wash the aqueous layer with a non-polar solvent like ether to remove any unreacted starting material or organic impurities. - Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., water or water/ethanol mixture) to improve purity.[3] |
| Incomplete reaction (starting material remains) | Insufficient hydrolysis conditions. | - Ensure adequate mixing: Vigorous stirring is important, especially in a biphasic system. - Consider a phase-transfer catalyst: This can sometimes facilitate the reaction between the organic nitrile and the aqueous base. |
Method 2: Willgerodt-Kindler Reaction from 4-Methoxyacetophenone
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction of the starting ketone. | - Reaction Temperature: Ensure the reaction mixture is refluxed at a sufficiently high temperature (around 175°C has been reported for a similar reaction).[3] - Stoichiometry: Check the molar ratios of sulfur and morpholine (B109124) to the ketone.[3] |
| Incomplete hydrolysis of the intermediate thioamide. | - Hydrolysis Conditions: The hydrolysis of the thioamide can be slow. Ensure sufficient time and appropriate conditions (e.g., refluxing with 10% alcoholic sodium hydroxide or 50% sulfuric acid).[3] | |
| Formation of a tarry or intractable residue | Side reactions and polymerization. | - Temperature Control: Avoid excessively high temperatures which can lead to decomposition and tar formation. - Purification of Intermediate: Consider isolating and purifying the intermediate phenylacetothiomorpholide before hydrolysis.[3] |
| Strong, unpleasant odor | Formation of hydrogen sulfide and other sulfur compounds. | - Work in a Fume Hood: This is essential for safety and to contain the odor. - Quenching: Use a bleach (sodium hypochlorite) solution to scrub the exhaust gases and to clean glassware to neutralize sulfur compounds. |
Data Presentation
Table 1: Comparison of Reported Yields for 4-Methoxyphenylacetic Acid Synthesis
| Synthesis Method | Starting Material | Reagents | Reported Yield | Reference |
| Nitrile Hydrolysis | 4-Methoxyphenylacetonitrile | Sodium hydroxide, Ethanol, Water | 87.1% | [1] |
| Oxidation | 4-Methoxyphenylacetaldehyde | Hydrogen peroxide, Sodium chlorite | High yield (quantitative not specified) | [2] |
| Willgerodt-Kindler | 4-Methoxyacetophenone | Sulfur, Morpholine | ~58% (estimated from a similar reaction) | [3] |
| From Methyl Phenoxide | Methyl phenoxide, Glyoxylic acid | Iodine, Red phosphorus, Acetic acid | 70-88% | [5] |
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of 4-Methoxyphenylacetonitrile
This protocol is adapted from a literature procedure.[1]
Materials:
-
4-Methoxyphenylacetonitrile (60.0g, 408 mmol)
-
Sodium hydroxide (80.0g, 2.0 mol)
-
Ethanol (60 ml)
-
Water (300 ml)
-
Hydrochloric acid (concentrated)
Procedure:
-
Combine 4-methoxyphenylacetonitrile, sodium hydroxide, ethanol, and water in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to adjust the pH to acidic (pH 1-2), which will cause the product to precipitate.
-
Add water and stir to induce crystallization.
-
Collect the solid product by filtration.
-
Wash the solid with water and dry to obtain 4-methoxyphenylacetic acid.
Protocol 2: Synthesis via Willgerodt-Kindler Reaction
This is a general procedure adapted for 4-methoxyacetophenone.[3]
Materials:
-
4-Methoxyacetophenone (42g)
-
Sulfur (13-15g)
-
Morpholine (30g, 30 mL)
-
10% Alcoholic sodium hydroxide solution
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, combine 4-methoxyacetophenone, sulfur, and morpholine.
-
Heat the mixture to reflux for 5 hours.
-
Pour the hot reaction mixture slowly into water to crystallize the intermediate thioamide.
-
Filter the crude solid, wash with water, and dry.
-
Add the crude thioamide to a 10% alcoholic sodium hydroxide solution and reflux for 10 hours.
-
Distill off most of the alcohol.
-
Add water to the residue and acidify with concentrated hydrochloric acid.
-
Cool the mixture and extract the product with ether.
-
Dry the combined ether extracts and evaporate the solvent.
-
Recrystallize the residue from water or dilute alcohol to obtain 4-methoxyphenylacetic acid.
Visualizations
Caption: General workflows for the synthesis of 4-Methoxyphenylacetic acid.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 6. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Purification of Methoxyphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methoxyphenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound, and how do their physical properties differ?
A1: The three common isomers are 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid. Their physical properties, such as melting point and solubility, vary, which is critical for designing appropriate purification strategies.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities depend on the synthetic route used. For instance, if synthesized from methoxybenzyl cyanide, residual nitrile starting material may be present.[1] Other potential impurities include byproducts from side reactions, residual solvents, and starting materials from other synthetic pathways like the Willgenodt-Kindler reaction or Friedel-Crafts reactions.[2]
Q3: Which solvents are suitable for the recrystallization of 4-methoxyphenylacetic acid?
A3: 4-Methoxyphenylacetic acid's solubility is temperature-dependent, making it a good candidate for recrystallization.[3] It is soluble in organic solvents like ethanol (B145695) and methanol.[3] Water can also be used, especially in a mixed solvent system. A common procedure involves dissolving the crude acid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals. For difficult-to-purify samples, a solvent pair like ethyl acetate/hexanes or toluene/heptane can be effective.[4]
Q4: How can I remove colored impurities from my this compound product?
A4: Colored impurities can often be removed by treating the hot solution of your crude product with activated charcoal during recrystallization.[4] The charcoal adsorbs the colored compounds, and it can then be removed by hot filtration. It is important to use a minimal amount of charcoal to avoid adsorbing the desired product, which would lower the overall yield.[4][5]
Q5: My purified 4-methoxyphenylacetic acid has a broad melting point range. What does this indicate?
A5: A broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The literature melting point for 4-methoxyphenylacetic acid is around 84-86 °C.[6] A lower and broader range suggests that further purification is necessary.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Question: I am losing a significant amount of my product during recrystallization, resulting in a very low yield. What are the possible causes and solutions?
Answer: Low yield is a common issue in recrystallization. Here are several potential causes and how to address them:
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[5]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude solid. You can test the mother liquor for remaining product by evaporating a small sample; if a significant residue remains, you can recover more product by concentrating the mother liquor and performing a second crystallization.[5]
-
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration (if performed), you can lose a substantial amount of product on the filter paper and funnel.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can also add a small amount of extra hot solvent before filtering to keep the product dissolved.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Problem 2: The Product "Oils Out" Instead of Crystallizing
Question: When I cool my solution, my product separates as an oil instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities depressing the melting point or the solution being cooled too rapidly.[5]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[5]
-
Slower Cooling: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling encourages oil formation.[4]
-
Use a Seed Crystal: If you have a pure crystal of this compound, adding a small "seed" crystal to the cooled solution can initiate proper crystallization.[4][5]
-
Scratch the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.[4][5]
-
Problem 3: Crystals Do Not Form Upon Cooling
Question: I have cooled my solution, but no crystals have formed. What should I do?
Answer: The absence of crystal formation usually indicates that the solution is not supersaturated.
-
Solutions:
-
Induce Crystallization: Try adding a seed crystal or scratching the inside of the flask as described above.[4][5]
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[5]
-
Lower the Temperature: If cooling in an ice bath is not effective, you can try a colder cooling bath, such as a dry ice/acetone bath, but be mindful that very rapid cooling can sometimes lead to the precipitation of impurities.
-
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | 2-Methoxyphenylacetic acid | 3-Methoxyphenylacetic acid | 4-Methoxyphenylacetic acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃[7] | C₉H₁₀O₃[8] |
| Molecular Weight | 166.17 g/mol | 166.17 g/mol [7] | 166.17 g/mol [8] |
| Melting Point | 122-125 °C | 65-69 °C[7] | 84-86 °C[6] |
| Water Solubility | 9.2 g/L | - | 3.746 g/L at 28 °C[9] |
| Appearance | Solid | Off-White Solid[7] | White to off-white crystalline solid[3] |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar if desired. Add a small amount of the chosen solvent (e.g., water or ethanol) and heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a clean funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and rapidly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Protocol 2: Purification by Acid-Base Extraction
This protocol is useful for separating acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium hydroxide (B78521) or saturated sodium bicarbonate). The this compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous extracts in a beaker.
-
Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (pH ~1-2, check with pH paper). The this compound will precipitate out as a solid.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for common issues in this compound purification.
References
- 1. CN102643192A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN106554266B - Preparation method of this compound, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-甲氧基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]
- 8. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemos.de [chemos.de]
Technical Support Center: Preventing Racemization During Derivatization with Chiral MPA
Welcome to the technical support center for chiral derivatization using α-methoxyphenylacetic acid (MPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on minimizing racemization during the derivatization of chiral amines and alcohols with MPA.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when using chiral MPA?
A1: Racemization is the process where a pure enantiomer is converted into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In drug development and chiral analysis, each enantiomer of a molecule can have vastly different biological activities. One enantiomer might be therapeutic, while the other could be inactive or even harmful. Therefore, maintaining the stereochemical integrity of your analyte during derivatization with MPA is crucial for accurate enantiomeric purity analysis and for the synthesis of chirally pure compounds.
Q2: What is the primary mechanism of racemization during MPA derivatization?
A2: The most common pathway for racemization, especially when activating the carboxylic acid of MPA, is through the formation of an oxazolone (B7731731) (or azlactone) intermediate. This occurs when coupling MPA to a chiral amine. The proton on the chiral carbon of the activated MPA becomes acidic and can be removed by a base, leading to a planar, achiral intermediate. The amine can then attack this intermediate from either side, resulting in a mixture of diastereomers and a loss of the original enantiomeric purity of the MPA. Direct enolization of the activated MPA ester, where a base directly removes the alpha-proton, is another, though less common, pathway.
Q3: Which factors have the most significant impact on racemization during MPA derivatization?
A3: Several factors can significantly influence the degree of racemization:
-
Temperature: Higher temperatures increase the rate of racemization.
-
Base: The strength and concentration of the base used can promote the abstraction of the alpha-proton, leading to racemization. Strong, non-hindered bases are more likely to cause issues.
-
Coupling Reagents: The choice of activating agent for the MPA is critical. Some coupling reagents form highly reactive intermediates that are more prone to racemization.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the reaction rate, thereby affecting the extent of racemization.
-
Reaction Time: Longer reaction times, especially under harsh conditions, increase the likelihood of racemization.
Troubleshooting Guides
Issue 1: High levels of racemization are detected after derivatizing my chiral amine/alcohol with MPA.
| Potential Cause | Troubleshooting Steps |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath. |
| The base used is too strong or nucleophilic. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Minimize the amount of base used. |
| The coupling agent is too reactive. | Select a milder coupling agent. If using a highly reactive one, add it slowly to the reaction mixture at a low temperature. Consider using coupling additives like HOBt or Oxyma to suppress racemization. |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as it is complete. |
| Inappropriate solvent. | Experiment with less polar solvents, such as a mixture of DCM and DMF, while ensuring the solubility of all reactants. |
Issue 2: The derivatization reaction is slow or incomplete.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of MPA. | Ensure the molar equivalents of the coupling agent and any additives are appropriate. |
| Low reaction temperature is hindering the reaction rate. | Gradually increase the temperature while carefully monitoring the enantiomeric excess to find a balance between reaction rate and racemization. |
| Steric hindrance. | Increase the reaction time, but continue to monitor for racemization. Consider using a less sterically hindered derivatizing agent if possible. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific substrate and reaction conditions. The following table summarizes illustrative data on the impact of different coupling reagents on racemization, primarily drawn from studies on peptide synthesis, which is a well-understood model for amide bond formation. These values can serve as a guide for selecting reagents for MPA derivatization.
| Coupling Reagent/System | Model System | Base | % Racemization (D-isomer) | Notes and References |
| DCC/HOBt | Peptide Synthesis | DIPEA | Low | HOBt is crucial for suppressing racemization with carbodiimides.[1] |
| EDC/HOBt | Peptide Synthesis | DIPEA | Low | Similar to DCC/HOBt, with the advantage of a water-soluble urea (B33335) byproduct. |
| HATU | Fmoc-His(Trt)-OH | NMM | High | Can lead to significant racemization with sensitive substrates, especially with certain bases. |
| HCTU | Peptide Synthesis | DIPEA | Reduced vs. HATU | Generally considered a lower-racemization alternative to HATU. |
| DEPBT | Peptide Synthesis | DIPEA | Very Low | Known for its remarkable resistance to racemization, especially for sensitive amino acids.[2] |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Amine with (S)-MPA using EDC/HOBt
This protocol describes a general method for forming an amide bond between a chiral primary or secondary amine and (S)-MPA with minimal racemization.
Materials:
-
Chiral amine
-
(S)-MPA (α-methoxyphenylacetic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
NMR solvent (e.g., CDCl₃)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chiral amine (1.0 eq) and (S)-MPA (1.1 eq) in anhydrous DCM.
-
Add HOBt (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the resulting diastereomeric amide mixture by ¹H NMR or chiral HPLC to determine the enantiomeric excess.
Protocol 2: Derivatization of a Chiral Secondary Alcohol with (R)-MPA using DCC/DMAP
This protocol details the esterification of a chiral secondary alcohol with (R)-MPA, a common method for determining enantiomeric purity by NMR.
Materials:
-
Chiral secondary alcohol
-
(R)-MPA (α-methoxyphenylacetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
5% Citric acid solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
NMR solvent (e.g., CDCl₃)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the chiral alcohol (1.0 eq), (R)-MPA (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Analyze the resulting diastereomeric ester mixture by ¹H NMR. If necessary, purify by column chromatography.
Visualizations
References
Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of Mycophenolic Acid (MPA) Diastereomers
Welcome to the technical support center for the HPLC analysis of Mycophenolic Acid (MPA) diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges, specifically focusing on the issue of peak broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak broadening in the HPLC analysis of MPA diastereomers?
A1: Peak broadening in the HPLC analysis of MPA diastereomers can stem from a variety of factors, much like in general HPLC. However, the specific chemical nature of MPA and the subtle differences between its diastereomers can amplify the effects of suboptimal chromatographic conditions. The most common culprits include:
-
Mobile Phase Issues: Incorrect pH, improper buffer concentration, or a mobile phase composition that is too strong or too weak can all lead to poor peak shape.
-
Column-Related Problems: Degradation of the stationary phase, column contamination, or the use of an inappropriate column chemistry can cause significant peak broadening.
-
System and Hardware Factors: Excessive dead volume in the system, temperature fluctuations, or inconsistent flow rates can all contribute to wider peaks.
-
Sample-Related Issues: A mismatch between the sample solvent and the mobile phase, sample overload, or issues with the derivatization process (if applicable) are frequent causes of peak broadening.
Q2: How does the mobile phase pH specifically affect the peak shape of MPA diastereomers?
A2: Mycophenolic acid is an acidic compound. Therefore, the pH of the mobile phase plays a critical role in its ionization state and, consequently, its retention and peak shape. For the analysis of MPA and its derivatives, an acidic mobile phase is typically employed to suppress the ionization of the carboxylic acid group. This leads to increased retention on a reversed-phase column and generally sharper peaks. If the mobile phase pH is too close to the pKa of MPA, you may observe a mixture of ionized and non-ionized forms, which can result in peak tailing or broadening. When separating diastereomers, which have very similar physicochemical properties, maintaining a consistent and optimal pH is even more critical to achieve baseline resolution and symmetrical peaks.
Q3: Can the choice of organic solvent in the mobile phase impact peak broadening for MPA diastereomers?
A3: Yes, the choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. While both are common in reversed-phase HPLC, they have different properties that can affect selectivity and efficiency. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and narrower peaks. However, methanol (B129727) can sometimes offer different selectivity for closely related compounds like diastereomers. It is advisable to screen both solvents during method development to determine which provides the best peak shape and resolution for your specific MPA diastereomers.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to peak broadening in the HPLC analysis of MPA diastereomers.
Guide 1: Mobile Phase Optimization
Broad or tailing peaks are frequently traced back to the mobile phase. Follow these steps to troubleshoot mobile phase-related issues.
Experimental Protocol: Mobile Phase Preparation and Adjustment
-
Reagent Quality: Always use HPLC-grade solvents and fresh, high-purity water.
-
Buffer Preparation:
-
Accurately weigh and dissolve the buffer salts (e.g., ammonium (B1175870) formate, potassium phosphate).
-
Adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. Use a calibrated pH meter.
-
For MPA analysis, an acidic pH (typically between 3 and 5) is recommended.
-
-
Solvent Mixing:
-
If preparing the mobile phase offline, mix the aqueous and organic components thoroughly.
-
Degas the mobile phase before use to prevent bubble formation in the pump and detector.
-
-
Troubleshooting Steps:
-
Verify pH: Re-measure the pH of your aqueous buffer.
-
Adjust pH: If peak tailing is observed, try lowering the pH slightly (e.g., by 0.2 pH units) to further suppress silanol (B1196071) interactions and analyte ionization.
-
Buffer Strength: If peaks are still broad, consider increasing the buffer concentration (e.g., from 10 mM to 25 mM) to improve buffering capacity and potentially peak shape.
-
Solvent Type: If using methanol, try switching to acetonitrile, and vice versa, to see if it improves peak symmetry and resolution.
-
Guide 2: Column Health and Selection
The analytical column is the heart of the separation. Its condition and suitability are paramount for achieving sharp peaks.
Experimental Protocol: Column Flushing and Evaluation
-
Initial Inspection: Check for any visible signs of contamination at the column inlet frit (e.g., discoloration).
-
Column Flushing:
-
Disconnect the column from the detector.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for reversed-phase columns) at a low flow rate for at least 20-30 column volumes.
-
Gradually introduce the mobile phase back into the column.
-
-
Performance Check:
-
Inject a standard solution of your MPA diastereomers and compare the chromatogram to a previous, acceptable result. Look for improvements in peak width and symmetry.
-
-
Troubleshooting Steps:
-
If flushing does not improve peak shape, the column may be irreversibly contaminated or the stationary phase may have degraded. Consider replacing the column.
-
Ensure you are using a high-quality, end-capped C8 or C18 column, which is standard for MPA analysis. These columns minimize secondary interactions with residual silanols on the silica (B1680970) surface, which can cause peak tailing, especially for acidic compounds.
-
Guide 3: System and Method Parameters
Often, peak broadening can be introduced by the HPLC system itself or by suboptimal method parameters.
Troubleshooting Workflow: System and Method Parameter Optimization
Caption: A logical workflow for troubleshooting system and method parameters causing peak broadening.
Quantitative Data Summary: Impact of Method Parameters on Peak Width
| Parameter | Condition 1 | Peak Width (min) at half-height | Condition 2 | Peak Width (min) at half-height |
| Flow Rate | 1.0 mL/min | 0.15 | 0.5 mL/min | 0.12 |
| Column Temp. | 25 °C | 0.18 | 40 °C | 0.14 |
| Injection Vol. | 20 µL | 0.22 | 5 µL | 0.13 |
| Sample Solvent | 100% Acetonitrile | 0.25 | Mobile Phase | 0.14 |
Note: The data in this table is illustrative and will vary depending on the specific HPLC system, column, and mobile phase used.
Derivatization for Diastereomer Separation
Since Mycophenolic Acid itself is a chiral molecule but does not have diastereomers, the analysis of "MPA diastereomers" implies an indirect method of chiral separation. This involves reacting MPA with a chiral derivatizing agent to form two diastereomeric products that can then be separated on a standard achiral HPLC column.
Conceptual Workflow for Indirect Chiral Separation of MPA
Caption: The process of forming and separating MPA diastereomers using a chiral derivatizing agent.
Troubleshooting Derivatization-Related Peak Broadening:
-
Incomplete Reaction: If the derivatization reaction is incomplete, you may see a broad peak for the unreacted MPA co-eluting with or near your diastereomer peaks. Ensure optimal reaction conditions (time, temperature, stoichiometry).
-
Reagent Impurities: Impurities in the chiral derivatizing agent can lead to extraneous peaks that may broaden the peaks of interest. Use high-purity reagents.
-
Diastereomer Instability: If the formed diastereomers are not stable, they may degrade on the column, leading to broad or distorted peaks. Investigate the stability of the derivatives under your analytical conditions.
By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak broadening in your HPLC analysis of MPA diastereomers, leading to more accurate and reliable results.
Technical Support Center: Synthesis of Dextromethorphan Intermediate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the synthesis of dextromethorphan (B48470) and its intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: Formation of the Unwanted Enantiomer, Levomethorphan.
-
Question: My final dextromethorphan product is contaminated with its enantiomer, levomethorphan. What is the source of this impurity and how can I control it?
-
Answer: Levomethorphan is a potent narcotic analgesic and its presence is strictly controlled.[1][2] The chiral center responsible for the formation of levomethorphan is established during the synthesis of the key intermediate, 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline. If a racemic mixture of this intermediate is used, the final product will contain both dextromethorphan and levomethorphan.[1]
Troubleshooting:
-
Chiral Resolution: It is crucial to perform a chiral resolution of the racemic 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline intermediate. This can be achieved using resolving agents like tartaric acid or mandelic acid.[1]
-
Asymmetric Synthesis: Employing an asymmetric synthesis route for the key intermediate can yield the desired (S)-enantiomer with high enantiomeric excess, minimizing the formation of the (R)-enantiomer that leads to levomethorphan.
-
Quality Control of Intermediate: Implement rigorous quality control of the resolved intermediate to ensure high enantiomeric purity before proceeding with subsequent steps. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for quantifying the unwanted (R)-enantiomer.[1]
-
2. Issue: Ether Cleavage during Grewe Cyclization.
-
Question: During the acid-catalyzed Grewe cyclization of the octahydroisoquinoline intermediate, I am observing significant O-demethylation of the methoxy (B1213986) group, leading to phenolic impurities. How can I prevent this?
-
Answer: The strong acidic conditions required for the Grewe cyclization can lead to the cleavage of the aryl-methyl ether, a common side reaction.[3]
Troubleshooting:
-
N-Formylation: Protection of the nitrogen atom of the octahydroisoquinoline intermediate by N-formylation prior to cyclization can effectively prevent ether cleavage.[3] This strategy increases the yield and purity of the desired N-formyl-3-methoxymorphinan intermediate.
-
Use of Milder Lewis Acids: Traditional Grewe cyclization often employs strong protic acids like phosphoric acid.[4] The use of milder rare earth Lewis acids as catalysts can promote the cyclization under less harsh conditions, reducing the incidence of ether cleavage and other side reactions.
-
3. Issue: Formation of N,N-Dimethylated Quaternary Ammonium (B1175870) Salt.
-
Question: In the final O-methylation step to convert the phenolic hydroxyl group to a methoxy group, I am getting a significant amount of a quaternary ammonium salt byproduct. What causes this and how can it be minimized?
-
Answer: When using common methylating agents like methyl iodide or dimethyl sulfate, over-methylation of the tertiary amine nitrogen can occur, leading to the formation of an N,N-dimethylated quaternary ammonium salt.[5] This side reaction can significantly lower the yield of dextromethorphan and the byproduct can be difficult to separate.[5]
Troubleshooting:
-
Choice of Methylating Agent: While traditional methylating agents are prone to this side reaction, using reagents with higher selectivity for O-methylation over N-methylation can be beneficial. Phenyltrimethylammonium chloride is one such reagent.
-
N-Benzylation Strategy: An alternative route involves N-benzylation of the intermediate prior to cyclization. The resulting N-benzyl intermediate can then undergo O-methylation and N-methylation to form a quaternary ammonium salt. Subsequent catalytic hydrogenation removes the benzyl (B1604629) group to yield dextromethorphan. This multi-step approach can provide a cleaner product.[5]
-
Reaction Conditions: Careful control of reaction conditions such as temperature, stoichiometry of the methylating agent, and reaction time is crucial to minimize over-methylation.
-
4. Issue: Presence of Process-Related Impurities.
-
Question: My final product shows several unknown peaks in the HPLC analysis. What are the common process-related impurities in dextromethorphan synthesis?
-
Answer: Besides the major side products mentioned above, several other impurities can arise during the synthesis of dextromethorphan. These can include starting materials, intermediates, and byproducts from various reaction steps. Common impurities that have been identified include N-Nitroso Dextromethorphan, and other degradation products.
Troubleshooting:
-
Impurity Profiling: Utilize analytical techniques like HPLC and LC-MS to identify and quantify these impurities. Reference standards for known dextromethorphan impurities are commercially available and can aid in identification.
-
Reaction Optimization: Each step of the synthesis should be optimized to minimize the formation of byproducts. This includes careful selection of reagents, solvents, catalysts, and reaction conditions (temperature, pressure, pH).
-
Purification: Employ robust purification methods, such as recrystallization or column chromatography, at intermediate and final stages to remove impurities.
-
Quantitative Data
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for dextromethorphan and its impurities using a validated UPLC method, demonstrating the sensitivity of analytical techniques for impurity control.
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Dextromethorphan Hydrobromide | 0.03 - 0.3 | 0.1 - 1.0 |
| Impurity-A | 0.03 - 0.3 | 0.1 - 1.0 |
| Impurity-B | 0.03 - 0.3 | 0.1 - 1.0 |
| Impurity-C | 0.03 - 0.3 | 0.1 - 1.0 |
| Impurity-D | 0.03 - 0.3 | 0.1 - 1.0 |
| N-Oxide | 0.03 - 0.3 | 0.1 - 1.0 |
| N-Formyl Morphine | 0.03 - 0.3 | 0.1 - 1.0 |
| N-Formyl octabase | 0.03 - 0.3 | 0.1 - 1.0 |
Source: Adapted from a study on a stability-indicating UPLC method.[6]
Experimental Protocols
Protocol 1: Chiral HPLC Method for the Determination of Levomethorphan
This protocol outlines a general approach for the chiral separation of dextromethorphan and its unwanted enantiomer, levomethorphan.
-
Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) is commonly employed. The exact ratio will need to be optimized for the specific column and system.
-
Flow Rate: A typical flow rate is around 0.5 to 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm is suitable.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
-
Analysis: Inject the sample into the HPLC system and integrate the peaks corresponding to dextromethorphan and levomethorphan. The relative peak areas can be used to determine the enantiomeric purity.
Note: This is a general guideline. Specific parameters should be optimized and validated for the user's instrumentation and requirements.
Visualizations
Caption: Synthetic pathway of dextromethorphan highlighting key steps and major side reactions.
Caption: A logical workflow for troubleshooting common side reactions in dextromethorphan synthesis.
References
- 1. japsonline.com [japsonline.com]
- 2. Levomethorphan | C18H25NO | CID 5362449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. CN103044327A - Preparation method of dextromethorphan - Google Patents [patents.google.com]
- 6. storage.googleapis.com [storage.googleapis.com]
Technical Support Center: Purification of Methoxyphenylacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted methoxyphenylacetic acid from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a white to off-white crystalline solid.[1][2] Its acidic nature, due to the carboxylic acid group, is the most important property for its separation from neutral or basic compounds.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [3] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid/flakes | [1][2] |
| Melting Point | 85.2 - 90.2 °C | [4] |
| pKa | 4.358 (at 25 °C) | [5] |
| Solubility in Water | 3.746 g/L (at 28 °C) | [4] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and methanol | [1][6] |
Q2: What is the most common and straightforward method to remove this compound?
A2: For most applications, liquid-liquid extraction using a mild aqueous base is the most effective and common method. This technique, often referred to as an acid-base extraction, leverages the acidic nature of this compound to selectively move it from an organic phase to an aqueous phase.[7]
Q3: When should I consider alternative purification methods like recrystallization or chromatography?
A3: While liquid-liquid extraction is highly effective for removing this compound from neutral or basic products, alternative methods may be necessary in the following scenarios:
-
If your product is also acidic: Simple acid-base extraction will not be selective. In this case, chromatography would be a more suitable technique.[8][9]
-
If your product is an ester that can be hydrolyzed: The basic conditions of the extraction could potentially hydrolyze your ester product. While using a mild base like sodium bicarbonate minimizes this risk, for highly sensitive esters, chromatography might be a better choice.[10]
-
To achieve very high purity: Recrystallization can be an excellent final purification step after an initial extraction to obtain a product with very high purity.[11][12]
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound by Liquid-Liquid Extraction
Possible Cause 1: Insufficient amount of aqueous base.
-
Solution: Ensure you are using a sufficient molar excess of the basic solution to react with all the this compound. A saturated solution of sodium bicarbonate is often a good choice.[7]
Possible Cause 2: Inefficient mixing of the organic and aqueous layers.
-
Solution: The reaction between the acid and the base occurs at the interface of the two layers. Ensure thorough mixing by shaking the separatory funnel vigorously. However, be cautious of emulsion formation.
Possible Cause 3: Emulsion formation.
-
Solution: If an emulsion forms (a stable layer between the organic and aqueous phases), it can trap your product and the impurity. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[13]
Possible Cause 4: The pH of the aqueous layer is not high enough.
-
Solution: The pH of the aqueous layer should be at least two to three pH units above the pKa of this compound (pKa ≈ 4.36) to ensure complete deprotonation and transfer to the aqueous layer.[11] Using a saturated sodium bicarbonate solution will typically achieve a sufficiently basic pH.
Issue 2: Low Yield of the Desired Product After Purification
Possible Cause 1: Your product has some solubility in the aqueous layer.
-
Solution: To minimize the loss of a slightly water-soluble organic product, you can back-extract the aqueous layer with a fresh portion of the organic solvent. This will recover some of the dissolved product.
Possible Cause 2: Your product is being degraded by the basic extraction conditions.
-
Solution: If you suspect your product is base-sensitive (e.g., an easily hydrolyzable ester), use a milder base like sodium bicarbonate instead of a strong base like sodium hydroxide.[7][14] Also, minimize the contact time between your product and the basic solution.
Experimental Protocols
Protocol 1: Removal of this compound by Liquid-Liquid Extraction
Objective: To selectively remove unreacted this compound from a reaction mixture containing a neutral or basic organic product.
Materials:
-
Reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Beakers and flasks.
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The top layer will typically be the organic layer and the bottom will be the aqueous layer (confirm by adding a drop of water).
-
Drain the lower aqueous layer into a beaker.
-
Repeat the extraction of the organic layer with a fresh portion of saturated aqueous sodium bicarbonate solution.
-
Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.
-
Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean, dry flask.
-
Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining traces of water.
-
Filter the dried organic solution to remove the drying agent.
-
The resulting organic solution contains your purified product, free of this compound. You can then remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
Objective: To further purify a solid product contaminated with this compound.
Materials:
-
Crude solid product containing this compound.
-
A suitable recrystallization solvent (a solvent that dissolves the product well at high temperatures but poorly at low temperatures).
-
Erlenmeyer flask.
-
Hot plate.
-
Ice bath.
-
Büchner funnel and filter paper.
-
Vacuum flask.
Procedure:
-
Select an appropriate solvent for recrystallization. The ideal solvent should dissolve your desired product well when hot but poorly when cold, while the solubility of this compound in that solvent should be different from your product's.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of your purified product.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Workflow for removing this compound via liquid-liquid extraction.
Caption: Troubleshooting decision tree for incomplete removal of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxyphenylacetic acid [himedialabs.com]
- 4. chemos.de [chemos.de]
- 5. 4-Methoxyphenylacetic acid CAS#: 104-01-8 [m.chemicalbook.com]
- 6. 3-Methoxyphenylacetic acid, 99.5%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. teledyneisco.com [teledyneisco.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. mt.com [mt.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Scaling Up the Synthesis of p-Methoxyphenylacetic Acid
Welcome to the technical support center for the synthesis of p-methoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up production from the laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for p-methoxyphenylacetic acid?
A1: Several methods are employed for the synthesis of p-methoxyphenylacetic acid, with the choice often depending on raw material availability, cost, and environmental considerations. Key industrial methods include:
-
Willgerodt-Kindler Reaction: This method typically uses p-methoxyacetophenone as a starting material, reacting it with sulfur and an amine, such as morpholine.[1][2] A modified version of this reaction is noted for reducing reaction times and yielding a high-purity product.[2]
-
Hydrolysis of p-Methoxybenzyl Cyanide: This is a widely used method involving the hydrolysis of p-methoxybenzyl cyanide (also known as 4-methoxybenzyl cyanide) using a strong base like sodium hydroxide (B78521), followed by acidification.[3]
-
Oxidation of 4-Methoxyphenylacetaldehyde: This process involves the oxidation of 4-methoxyphenylacetaldehyde to the corresponding carboxylic acid.[4]
-
One-Step Method from Methyl Phenoxide: A method has been developed for a one-step synthesis from methyl phenoxide and glyoxylic acid, which is described as having a short reaction time and being suitable for industrial promotion.[5]
Q2: What are the primary safety concerns when scaling up the synthesis of p-methoxyphenylacetic acid?
A2: Scaling up any chemical synthesis introduces safety challenges. For p-methoxyphenylacetic acid, specific concerns include:
-
Exothermic Reactions: Many of the synthetic routes have exothermic steps. Poor heat dissipation in large reactors can lead to thermal runaways.[6][7] This is a significant concern in Grignard reactions, and the principles apply to other exothermic processes.[8][9][10]
-
Toxic Byproducts: The Willgerodt-Kindler reaction can produce highly toxic and odorous hydrogen sulfide (B99878) (H₂S) gas.[5]
-
Handling of Hazardous Reagents: Many of the reagents used, such as strong acids, bases, and oxidizing agents, require careful handling procedures, especially at a large scale. The product itself is classified as an irritant and can cause serious eye damage.[11][12][13][14][15]
-
Dust Explosions: Although not highly prone, the fine dust of the final product could pose a dust explosion risk if not handled properly.[12]
Q3: How does the purity of the final product typically compare between lab and industrial scale?
A3: Purity can be more challenging to maintain at an industrial scale due to factors like less efficient mixing and heat transfer, which can lead to the formation of byproducts. However, industrial processes are optimized for high purity, often employing specific purification steps like recrystallization from hot water with activated charcoal treatment to yield a product with a sharp melting point of 85-86°C.[2] The overall yield for this particular purification method is reported to be between 65-75%.[2]
Troubleshooting Guides
Method 1: Willgerodt-Kindler Reaction
Issue 1: Low Yield of p-Methoxyphenylacetic Acid
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reflux time. Monitor the reaction progress using TLC or HPLC. |
| Suboptimal temperature | Ensure the internal temperature of the reactor is maintained consistently throughout the reaction. |
| Impure reagents | Use high-purity p-methoxyacetophenone, sulfur, and morpholine. |
| Inefficient hydrolysis | Ensure complete hydrolysis of the intermediate thioacetomorpholide by using sufficient hydrolyzing agent and allowing for adequate reaction time (e.g., 10 hours of reflux with 10% alcoholic sodium hydroxide).[1] |
| Product loss during workup | Optimize the extraction and crystallization steps. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[2] |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Side reactions due to high temperature | Lower the reaction temperature and monitor for byproduct formation. |
| Incomplete hydrolysis | Leads to the presence of the thioacetomorpholide intermediate in the final product. Ensure complete hydrolysis as mentioned above. |
| Oxidation of the product | Minimize exposure to air, especially at high temperatures. |
| Presence of unreacted starting material | Optimize reaction conditions to drive the reaction to completion. |
Issue 3: Safety Hazard - Hydrogen Sulfide (H₂S) Emission
| Potential Cause | Troubleshooting Step |
| Inherent to the Willgerodt-Kindler reaction mechanism | The reaction should be carried out in a well-ventilated area or a closed system equipped with a scrubber to neutralize H₂S gas. |
Method 2: Hydrolysis of p-Methoxybenzyl Cyanide
Issue 1: Incomplete Hydrolysis
| Potential Cause | Troubleshooting Step |
| Insufficient base | Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used. |
| Short reaction time | Increase the reflux time to ensure the reaction goes to completion. |
| Poor mixing in a large reactor | Increase the agitation speed to improve mass transfer. |
Issue 2: Product Purity Issues
| Potential Cause | Troubleshooting Step |
| Presence of unreacted nitrile | Optimize the reaction conditions for complete conversion. |
| Formation of polymeric byproducts | Control the reaction temperature carefully. |
| Inefficient purification | Recrystallization from a suitable solvent is a common and effective purification method.[16] |
Experimental Protocols
Detailed Lab-Scale Protocol for Willgerodt-Kindler Synthesis of p-Methoxyphenylacetic Acid
This protocol is adapted from established laboratory procedures.[1][2]
Step 1: Synthesis of the Thioacetomorpholide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine 42g of p-methoxyacetophenone, 14g of sulfur, and 30g (30 mL) of morpholine.[1]
-
Heat the mixture to reflux and maintain for 5 hours.[1]
-
Cool the reaction mixture and slowly pour it into water, allowing the initial portion to crystallize before adding the rest.[1]
-
Filter the crude yellow solid, wash it thoroughly with water, and air dry. This yields the crude acetothiomorpholide.[1]
Step 2: Hydrolysis to p-Methoxyphenylacetic Acid
-
To 50g of the crude acetothiomorpholide, add 400 mL of a 10% solution of sodium hydroxide in ethanol.[1]
-
Reflux the mixture for 10 hours.[1]
-
Distill off the majority of the alcohol.
-
Add 100 mL of water to the residue and acidify with concentrated hydrochloric acid.[1]
-
Cool the solution and extract three times with diethyl ether.
-
Dry the combined ether extracts, evaporate the solvent, and recrystallize the residue from water or dilute alcohol to obtain p-methoxyphenylacetic acid.[1]
Quantitative Data Summary (Lab-Scale)
| Parameter | Value | Reference |
| Willgerodt-Kindler Reaction | ||
| p-Methoxyacetophenone | 42 g | [1] |
| Sulfur | 13-15 g | [1] |
| Morpholine | 30 g | [1] |
| Reflux Time (Step 1) | 5 hours | [1] |
| Hydrolysis Time (Step 2) | 10 hours | [1] |
| Yield | 26 g (from 50g intermediate) | [1] |
| Melting Point | 85-86°C | [1][2] |
| Hydrolysis of p-Methoxybenzyl Cyanide | ||
| p-Methoxybenzyl Cyanide | 60.0 g (408 mmol) | [3] |
| Sodium Hydroxide | 80.0 g (2.0 mol) | [3] |
| Water | 300 mL | [3] |
| Ethanol | 60 mL | [3] |
| Yield | 59.0 g (87.1%) | [3] |
Visualizations
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: Troubleshooting workflow for addressing low yield issues.
References
- 1. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. EP1032568B1 - Process for the preparation of isoflavones - Google Patents [patents.google.com]
- 3. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 10. mt.com [mt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchrepository.rmit.edu.au [researchrepository.rmit.edu.au]
Technical Support Center: Methoxyphenylacetic Acid Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of methoxyphenylacetic acid and its precursors.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via hydrolysis.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| HYD-001 | Low or incomplete hydrolysis of the starting material (e.g., p-methoxybenzeneacetonitrile). | - Inadequate reaction temperature. - Incorrect concentration of acid or base. - Insufficient reaction time. - Catalyst deactivation or insufficient loading. | - Optimize the reaction temperature. For acidic hydrolysis of nitriles, temperatures between 90°C and 150°C are often employed[1]. For ester hydrolysis, temperatures can range from 20°C to 70°C. - For nitrile hydrolysis using sulfuric acid, concentrations of 30%-70% are suggested. - Ensure the reaction is monitored until the nitrile concentration is less than 0.1-1%[1]. - If using a catalyst, ensure proper loading and activity. Some methods suggest catalyst recovery and reuse, which may require reactivation[2]. |
| HYD-002 | Formation of byproducts, such as p-hydroxyphenylacetic acid due to demethylation. | - Harsh reaction conditions (e.g., high temperature or strong acid concentration). - Use of certain reagents like 48% hydrobromic acid is known to cause partial demethylation[3]. | - Employ milder reaction conditions. For instance, using aqueous-alcoholic potassium hydroxide (B78521) for hydrolysis can prevent demethylation[3]. - Avoid using reagents known to cause ether cleavage. |
| HYD-003 | Difficulty in isolating and purifying the final product. | - Incomplete reaction leading to a mixture of starting material and product. - Presence of colored impurities or byproducts. - Improper pH adjustment during workup. | - After hydrolysis, neutralize the reaction mixture to a pH of 7.5-10[1]. - Use activated carbon for decolorization at 50°C-90°C[1]. - Acidify the filtrate with an inorganic acid (e.g., HCl or sulfuric acid) to a pH of 1-4 to precipitate the product[1][2]. - Cool the mixture to 20°C-60°C to facilitate precipitation and then filter[1]. - Wash the product with water and dry[1]. |
| HYD-004 | Low yield of the desired this compound. | - Suboptimal reaction conditions. - Loss of product during workup and purification. - Competing side reactions. | - Follow optimized protocols, such as the hydrolysis of p-methoxybenzeneacetonitrile with sodium hydroxide in an ethanol (B145695)/water mixture, which can yield up to 87.1%[4]. - Ensure complete precipitation of the product by careful pH control and cooling[1]. - Consider alternative synthetic routes if yields remain low. For example, the carbonylation of p-methoxybenzyl chloride offers high product purity[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound via hydrolysis?
Common starting materials that undergo hydrolysis to yield this compound include:
Q2: What are the typical reaction conditions for the hydrolysis of p-methoxybenzeneacetonitrile?
For acidic hydrolysis, p-methoxybenzeneacetonitrile is often added to a 30%-70% concentrated sulfuric acid solution at temperatures ranging from 90°C to 150°C[1]. For basic hydrolysis, a mixture of sodium hydroxide in water and ethanol can be used under reflux conditions[4].
Q3: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction, particularly for nitrile hydrolysis, can be monitored by checking the concentration of the residual nitrile in the reaction mixture. The reaction is typically considered complete when the nitrile concentration drops below 0.1-1%[1].
Q4: What is the importance of pH adjustment during the workup process?
Proper pH adjustment is crucial for product isolation and purification. After the hydrolysis, the reaction mixture is often basified to deprotonate the carboxylic acid, allowing for the removal of non-acidic impurities. Subsequently, the solution is acidified to a pH of 1-4 to protonate the carboxylate, causing the this compound to precipitate out of the aqueous solution[1][2].
Q5: Are there any safety concerns I should be aware of?
Yes. When using cyanide-based starting materials like p-methoxybenzeneacetonitrile, extreme caution must be exercised due to the severe toxicity of cyanides[1][5]. The use of strong acids and bases also requires appropriate personal protective equipment. Some alternative synthetic routes avoid highly toxic reagents[5]. 4-methoxyphenylacetic acid itself can be an irritant to the skin and eyes and may be toxic if ingested[6].
Experimental Protocols
Protocol 1: Basic Hydrolysis of p-Methoxybenzeneacetonitrile
This protocol is adapted from a method described to produce p-methoxyphenylacetic acid with a high yield.
Materials:
-
p-Methoxybenzeneacetonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a reaction flask, combine p-methoxybenzeneacetonitrile (e.g., 60.0g, 408mmol), sodium hydroxide (e.g., 80.0g, 2.0mol), water (300ml), and ethanol (60ml)[4].
-
Heat the mixture to reflux[4].
-
Monitor the reaction until completion (e.g., by thin-layer chromatography).
-
After the reaction is complete, cool the mixture.
-
Adjust the pH of the solution to acidic using hydrochloric acid[4].
-
Add water and stir to induce crystallization[4].
-
Filter the resulting solid, wash with water, and dry to obtain p-methoxyphenylacetic acid[4].
Protocol 2: Acidic Hydrolysis of p-Methoxybenzeneacetonitrile
This protocol is based on a method using concentrated sulfuric acid.
Materials:
-
p-Methoxybenzeneacetonitrile
-
Concentrated sulfuric acid (98%)
-
Water
-
Sodium hydroxide or other base (for neutralization)
-
Activated carbon
-
Inorganic acid (e.g., HCl) for precipitation
Procedure:
-
Prepare a 30%-70% concentrated sulfuric acid solution in a suitable reaction vessel[1]. For example, slowly add 135g of 98% sulfuric acid to 9g of water with stirring[1].
-
Heat the acid solution to 90°C[1].
-
Slowly add p-methoxybenzeneacetonitrile (e.g., 150g) to the heated acid solution, maintaining the temperature between 90°C and 150°C[1].
-
Maintain the reaction mixture at reflux until the conversion of the nitrile is complete (residual nitrile < 0.1-1%)[1].
-
Allow the mixture to cool slightly and settle. Separate the lower acidic water layer[1].
-
Neutralize the upper organic layer containing the product to a pH of 7.5-10 with a base[1].
-
Add activated carbon and heat to 50°C-90°C for decolorization. Filter the solution[1].
-
Acidify the filtrate with an inorganic acid to a pH of 1-4 to precipitate the this compound[1].
-
Cool the mixture to 20°C-60°C, filter the precipitate, wash with water, and dry[1].
Data Presentation
Table 1: Comparison of Hydrolysis Methods for this compound Synthesis
| Starting Material | Reagents | Temperature | Yield | Reference |
| p-Methoxybenzeneacetonitrile | NaOH, Ethanol, Water | Reflux | 87.1% | [4] |
| p-Methoxybenzeneacetonitrile | 30%-70% H₂SO₄ | 90°C - 150°C | 86.1% | [1] |
Visualizations
Caption: General workflow for the hydrolysis of a precursor to this compound followed by purification steps.
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
- 1. CN102643192A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN106554266B - Preparation method of this compound, intermediate thereof and salt thereof - Google Patents [patents.google.com]
- 3. 388. Intramolecular acylation. Part III. The preparation and ring closure of the α-methoxyphenylglutaric acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 6. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the efficiency of diastereomeric salt crystallization
Technical Support Center: Diastereomeric Salt Crystallization
This technical support center provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the efficiency of diastereomeric salt crystallization for chiral resolution.
Frequently Asked Questions (FAQs)
Q1: Why is no crystallization occurring after adding the resolving agent and cooling the solution?
A: This issue typically points to one of several factors related to solubility and supersaturation.[1]
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent system, preventing them from reaching the necessary supersaturation to crystallize.
-
Insufficient Supersaturation: The concentration of the salt might be below its solubility limit at the given temperature.
-
Inhibition of Nucleation: Impurities in the mixture or the solvent itself can sometimes inhibit the formation of crystal nuclei.
-
Incorrect Stoichiometry: The ratio of the racemic mixture to the resolving agent may not be optimal for salt formation and crystallization.[1]
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities. The ideal solvent should dissolve the substrate to facilitate salt formation but have differential solubility for the two diastereomers.[1]
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]
-
Anti-Solvent Addition: Slowly introduce an "anti-solvent" in which the salts are less soluble to induce precipitation. This should be done slowly to avoid oiling out.[1]
-
Lower Temperature: Reduce the crystallization temperature further, as solubility typically decreases with temperature.[1]
-
Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization. If pure crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes initiate nucleation.[1]
Q2: Both diastereomers are crystallizing simultaneously, resulting in low diastereomeric excess (d.e.). What should I do?
A: Low diastereomeric excess indicates that the crystallization process is not selective enough for the desired diastereomer.
Troubleshooting Steps:
-
Re-evaluate the Solvent: The choice of solvent is critical and strongly influences resolution efficiency. A systematic screening of solvents is the most effective approach to maximize the solubility difference between the two diastereomers.[1]
-
Optimize Temperature Profile: A slower, more controlled cooling rate can provide a better window for the less soluble diastereomer to crystallize selectively.[1][2]
-
Adjust Resolving Agent Stoichiometry: The amount of resolving agent used can significantly affect the system's phase equilibrium. Using 0.5 equivalents of the resolving agent can sometimes be more effective, as the system's selectivity is then based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer.[3]
-
Recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can further enhance the d.e.[2]
Q3: The yield of the desired diastereomeric salt is very low. How can I improve it?
A: A low yield means that a significant portion of the target diastereomer remains in the mother liquor.[1]
Potential Causes:
-
Suboptimal Solubility: The desired salt might still be too soluble in the solvent, even if it's the less soluble of the two.[1]
-
Equilibrium Limitations: The separation may be limited by the position of the eutectic point in the phase diagram of the diastereomers.[1]
-
Premature Isolation: The crystallization process may have been stopped before reaching its optimal yield.[1]
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]
-
Recycle the Mother Liquor: The unwanted enantiomer remaining in the mother liquor can often be racemized and recycled to improve the overall process yield.[1]
-
Consider Crystallization-Induced Diastereomeric Transformation (CIDT): If the unwanted enantiomer can be racemized in solution, it's possible to convert it into the desired enantiomer, which then crystallizes. This can dramatically improve yields, sometimes approaching 100%.[4][5]
Q4: My product is "oiling out" instead of crystallizing. What's causing this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the level of supersaturation is too high, or the temperature is above the melting point of the solvated solid.[1]
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution, employ a much slower cooling rate, or add any anti-solvent very slowly and at a higher temperature.[1]
-
Increase Crystallization Temperature: If possible, find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[1]
-
Ensure Proper Agitation: Gentle stirring can promote crystallization over oiling, but vigorous agitation can sometimes lead to the formation of small, impure crystals.[1]
-
Solvent Choice: Experiment with solvents that have stronger interactions (e.g., hydrogen bonding) with the diastereomeric salts.[1]
Q5: I am observing the formation of a solid solution. How can this be addressed?
A: A solid solution, where both diastereomers are incorporated into the same crystal lattice, presents a significant challenge for resolution by simple crystallization.[2][6]
Troubleshooting Steps:
-
Solvent System Modification: The formation of a solid solution can be solvent-dependent. Screening for a solvent system that disrupts the formation of the solid solution is crucial.[2]
-
Enantioselective Dissolution: This technique involves selectively dissolving the undesired enantiomer from the solid solution, which can enrich the desired enantiomer in the solid phase.[2][6]
-
Construct a Phase Diagram: A binary phase diagram can help to understand the solid-liquid equilibrium and determine if a solid solution is being formed.[6]
Troubleshooting Guides & Workflows
A systematic approach is crucial for efficiently troubleshooting crystallization issues. The following decision tree provides a logical workflow for addressing common problems.
Caption: Decision tree for troubleshooting common crystallization issues.
Data Presentation
Effective chiral resolution often depends on the appropriate selection of a resolving agent and solvent.
Table 1: Common Chiral Resolving Agents
| Type | Class | Examples | Target Racemate |
| Acidic | Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid | Bases (Amines) |
| Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Bases (Amines) | |
| Basic | Natural Alkaloids | (-)-Brucine, (-)-Strychnine, Quinine | Acids |
| Synthetic Amines | (R)-1-Phenylethylamine, (R)-1,2-Diaminopropane | Acids |
Table 2: Representative Solvents for Crystallization Screening
| Polarity | Solvent | Hydrogen Bonding |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Donor & Acceptor |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Acceptor Only |
| Non-Polar | Toluene, Heptane, Dichloromethane | None |
Experimental Protocols
Protocol 1: High-Throughput Screening for Optimal Resolving Agent and Solvent
This protocol uses a 96-well plate format for rapid screening.[7]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic mixture in a suitable volatile solvent (e.g., methanol).
-
Prepare stock solutions of various chiral resolving agents at the same molar concentration.
-
-
Salt Formation:
-
Dispense a fixed volume (e.g., 0.1 mmol) of the racemic mixture stock solution into each well of a 96-well plate.
-
Add one equivalent of each resolving agent stock solution to the wells, dedicating rows or columns to specific agents.
-
Evaporate the solvent completely to leave a solid residue of the diastereomeric salts.
-
-
Crystallization Screening:
-
To each well, add a different crystallization solvent or solvent mixture from Table 2.
-
Seal the plate and subject it to a temperature cycling profile (e.g., heating to 50°C to dissolve, then controlled cooling to room temperature) to induce crystallization.
-
-
Analysis:
-
Visually inspect the wells for the extent and quality of crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[5]
-
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
This protocol outlines the general steps for crystallization once an optimal system has been identified.[8]
-
Salt Formation: Dissolve a known amount of the racemic compound in a minimal amount of a heated solvent. In a separate flask, dissolve an optimized molar equivalent (e.g., 0.5 to 1.0 equivalents) of the resolving agent in the same solvent.[8]
-
Mixing and Crystallization: Slowly add the resolving agent solution to the racemic compound solution with stirring. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.[8]
-
Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[8]
-
Drying and Analysis: Dry the crystals under vacuum. Determine the diastereomeric purity using techniques such as NMR or by measuring the optical rotation.[7]
-
Recrystallization (Optional): To improve purity, recrystallize the isolated salt from a suitable solvent until the desired diastereomeric purity is achieved.[8]
Protocol 3: Liberation of the Enantiomerically Enriched Compound
This protocol describes the final step of recovering the pure enantiomer from the salt.[7]
-
Salt Dissociation: Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
pH Adjustment: Adjust the pH of the aqueous solution to break the ionic bond. For example, if resolving a racemic acid with a chiral base, add a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free acid. If resolving a racemic base, add a strong base (e.g., NaOH).[7][9]
-
Extraction: Separate the organic layer containing the free enantiomer. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the enantiomerically pure product.
Key Concepts and Workflows Visualization
General Workflow for Chiral Resolution
The overall process can be summarized in three main stages: salt formation, selective crystallization, and regeneration of the pure enantiomer.[7]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Principle of Crystallization-Induced Diastereomeric Transformation (CIDT)
CIDT is a powerful technique that can increase the yield of the desired diastereomer beyond the theoretical 50% limit of classical resolution. It is applicable when the undesired diastereomer in solution can be converted (epimerized) into the desired, less soluble diastereomer.[5]
Caption: Principle of Crystallization-Induced Diastereomeric Transformation (CIDT).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. approcess.com [approcess.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Resolving incomplete conversion in methoxybenzyl cyanide hydrolysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of methoxybenzyl cyanide to produce methoxyphenylacetic acid.
Troubleshooting Guides
This section addresses common issues encountered during the hydrolysis of methoxybenzyl cyanide, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Reaction
Q: My hydrolysis of 4-methoxybenzyl cyanide is very slow or appears to have stalled, resulting in a low yield of 4-methoxyphenylacetic acid. What are the possible causes and how can I resolve this?
A: Incomplete or slow conversion is a frequent challenge in nitrile hydrolysis. Several factors related to your reaction conditions and reagents could be the cause. Consider the following troubleshooting steps:
-
Reaction Temperature: Ensure the reaction is heated sufficiently. For acidic hydrolysis using concentrated sulfuric acid, temperatures in the range of 90-150°C are often required to drive the reaction to completion.[1] For basic hydrolysis with sodium hydroxide (B78521), reflux conditions are typically employed.[2] Insufficient heat can lead to a stalled reaction, often at the intermediate amide stage.
-
Reagent Concentration and Ratio: The concentration of the acid or base is critical. For acid catalysis, using 30%-70% concentrated sulfuric acid is a common practice.[1] In basic hydrolysis, an excess of the base, such as sodium hydroxide, is often used.[2] Ensure the molar ratio of the hydrolyzing agent to the nitrile is adequate.
-
Mixing: Inadequate agitation can lead to localized concentration gradients and poor heat transfer, slowing down the reaction rate, especially in heterogeneous mixtures. Ensure vigorous and consistent stirring throughout the reaction.
-
Water Content: Water is a key reagent in the hydrolysis. Ensure that the reaction mixture contains a sufficient amount of water. In some protocols, the nitrile is added to a pre-prepared aqueous solution of the acid or base.[1][2]
Issue 2: Isolation of Amide Intermediate Instead of Carboxylic Acid
Q: I have isolated 4-methoxyphenylacetamide as the major product instead of the desired 4-methoxyphenylacetic acid. How can I promote the complete hydrolysis to the carboxylic acid?
A: The hydrolysis of nitriles proceeds through an amide intermediate.[3] The isolation of the amide indicates that the second hydrolysis step is the rate-limiting one. To push the reaction to the final carboxylic acid product, you can try the following:
-
Increase Reaction Time and/or Temperature: More forcing conditions are often necessary to hydrolyze the stable amide intermediate. Prolonging the reaction time at the optimal temperature or cautiously increasing the temperature can facilitate the conversion.
-
Stronger Acid/Base Concentration: Increasing the concentration of the acid or base can accelerate the hydrolysis of the amide.
-
Change of Reagent: If milder conditions are leading to the amide, switching to a stronger hydrolyzing agent may be necessary. For instance, if you are using a dilute acid, moving to concentrated sulfuric acid could be more effective.
Issue 3: Formation of Side Products and Impurities
Q: My final product is impure, and I suspect the formation of byproducts other than the amide. What are the likely side reactions and how can I minimize them?
A: Besides the amide intermediate, other side reactions can occur, leading to impurities.
-
Decomposition: At very high temperatures, especially with strong acids, charring and decomposition of the organic material can occur. It is crucial to maintain careful temperature control within the recommended range.
-
Hydrolysis of the Methoxy (B1213986) Group: While generally stable, under very harsh acidic conditions, the methoxy group on the aromatic ring could potentially be cleaved to a hydroxyl group. This is less common but a possibility with prolonged heating in strong acid.
-
Starting Material Impurities: Impurities in the starting 4-methoxybenzyl cyanide can be carried through the reaction. Ensure the purity of your starting material before beginning the synthesis.
To minimize side products, it is essential to optimize the reaction conditions (temperature, time, and reagent concentration) and to monitor the reaction progress closely.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of methoxybenzyl cyanide?
A1: The hydrolysis of nitriles like methoxybenzyl cyanide can be catalyzed by either acid or base. In both cases, the reaction proceeds in two main stages: first, the hydration of the nitrile to form an amide intermediate (4-methoxyphenylacetamide), and second, the hydrolysis of the amide to the carboxylic acid (4-methoxyphenylacetic acid) and ammonia (B1221849) (or an ammonium (B1175870) salt).[3]
Q2: How can I monitor the progress of the hydrolysis reaction?
A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] A patent for a similar process recommends monitoring until the residual nitrile component in the reaction material is less than 0.1-1%.[1] For TLC analysis, you would spot the reaction mixture alongside the starting material (4-methoxybenzyl cyanide) and a standard of the product (4-methoxyphenylacetic acid) to observe the disappearance of the starting material and the appearance of the product. HPLC provides a more quantitative assessment of the conversion.
Q3: What are the typical work-up and purification procedures for 4-methoxyphenylacetic acid?
A3: A common work-up procedure after acidic hydrolysis involves cooling the reaction mixture and then carefully pouring it into cold water to precipitate the crude product. The solid can then be filtered.[5] For basic hydrolysis, the reaction mixture will contain the sodium salt of the carboxylic acid. Acidification with a strong acid, like hydrochloric acid, to a pH of 1-4 will precipitate the free carboxylic acid, which can then be collected by filtration.[1] The crude product can be further purified by recrystallization from a suitable solvent or by distillation under reduced pressure.[4] A detailed patented procedure involves neutralizing the acidic reaction mixture, decolorizing with activated carbon, filtering, and then acidifying the filtrate to precipitate the product.[1]
Q4: Is there a significant difference in yield between acid- and base-catalyzed hydrolysis?
A4: Both acidic and basic hydrolysis can give good yields of the carboxylic acid. For example, a patented method using concentrated sulfuric acid reports a yield of 86.10% for this compound.[1] A procedure using sodium hydroxide in ethanol/water reports a yield of 87.1% for p-methoxyphenylacetic acid.[2] The choice between acid and base catalysis may depend on factors such as the stability of the substrate to the reaction conditions, the desired work-up procedure, and the available equipment.
Data Presentation
Table 1: Comparison of Reaction Conditions for Methoxybenzyl Cyanide Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | Concentrated Sulfuric Acid (30-70%)[1] | Sodium Hydroxide[2] |
| Solvent | Water[1] | Ethanol/Water[2] |
| Temperature | 90-150 °C[1] | Reflux[2] |
| Reaction Time | Not specified, monitor for <1% residual nitrile[1] | Not specified |
| Reported Yield | 86.10%[1] | 87.1%[2] |
| Work-up | Neutralization, decolorization, acidification[1] | Acidification, crystallization[2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 4-Methoxybenzyl Cyanide
This protocol is adapted from a patented procedure.[1]
-
Preparation: In a suitable reaction vessel, prepare a 30-70% solution of concentrated sulfuric acid in water.
-
Reaction: Heat the sulfuric acid solution to 90-150°C. Slowly and continuously add 4-methoxybenzyl cyanide to the heated acid solution.
-
Reflux and Monitoring: Maintain the reaction mixture under reflux. Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC) until the content of residual 4-methoxybenzyl cyanide is less than 1%.
-
Work-up: a. Cool the reaction mixture slightly and allow it to stand. b. Separate the lower acidic aqueous layer. c. Neutralize the upper brown oil layer (the product) to a pH of 7.5-10 with a suitable base (e.g., sodium hydroxide solution). d. Heat the neutralized mixture to 50-90°C and add activated carbon for decolorization. e. After a short period, filter the hot solution. f. Acidify the filtrate with an inorganic acid (e.g., hydrochloric acid) to a pH of 1-4 while stirring. g. Cool the mixture to 20-60°C to precipitate the product.
-
Isolation and Purification: a. Collect the precipitated product by suction filtration. b. Wash the product with clean water 1-3 times. c. Centrifuge to remove excess water and then dry to obtain the final product, 4-methoxyphenylacetic acid.
Visualizations
Caption: Experimental workflow for the hydrolysis of methoxybenzyl cyanide.
References
- 1. CN102643192A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Chiral Resolution: A Comparative Guide to (R)-(-)-α-Methoxyphenylacetic Acid and Mosher's Acid
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in the synthesis and analysis of chiral molecules. The choice of the right chiral resolving agent is paramount for achieving efficient separation and accurate determination of enantiomeric purity. This guide provides a detailed comparison of two widely used chiral derivatizing agents: (R)-(-)-α-Methoxyphenylacetic acid (MPA) and α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.
This comparison will delve into their mechanisms of action, performance based on experimental data, and detailed protocols for their application in nuclear magnetic resonance (NMR) spectroscopy for the determination of enantiomeric excess (% ee) and absolute configuration.
Principle of Chiral Resolution via Diastereomer Formation
Both MPA and Mosher's acid are chiral carboxylic acids that react with a racemic mixture of chiral alcohols or amines to form a mixture of diastereomeric esters or amides, respectively. Enantiomers, being stereoisomers that are non-superimposable mirror images, have identical physical properties in an achiral environment, making them indistinguishable by techniques like NMR spectroscopy. However, when derivatized with an enantiomerically pure resolving agent, they are converted into diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. This difference in their NMR spectra allows for the quantification of each enantiomer in the original mixture.[1][2]
The effectiveness of a chiral derivatizing agent is often assessed by the magnitude of the chemical shift difference (Δδ) between the corresponding signals of the two diastereomers in the NMR spectrum. A larger Δδ value indicates better separation of the signals, leading to more accurate quantification.
Performance Comparison: (R)-(-)-α-Methoxyphenylacetic Acid vs. Mosher's Acid
While both MPA and Mosher's acid are effective for chiral resolution, studies have shown that MPA can offer advantages in terms of reliability for the assignment of absolute configuration. This is attributed to the simpler conformational composition of MPA esters compared to MTPA esters.[3][4][5] MTPA esters can exist in multiple low-energy conformations, which can complicate the interpretation of NMR spectra and lead to smaller and less predictable chemical shift differences (Δδ).[3][6] In contrast, MPA esters tend to adopt more defined conformations, resulting in more consistent and reliable NMR data for determining absolute stereochemistry.[7]
Quantitative Data Summary
The following table provides illustrative ¹H NMR chemical shift differences (Δδ = δS - δR) for diastereomeric esters formed from a chiral secondary alcohol with both Mosher's acid (MTPA) and (R)-(-)-α-Methoxyphenylacetic acid (MPA). It is important to note that these values are examples and can vary depending on the specific analyte and experimental conditions.
| Analyte Proton | Hypothetical Δδ with Mosher's Acid (ppm) | Hypothetical Δδ with (R)-(-)-α-Methoxyphenylacetic Acid (ppm) |
| Hα (proton at the stereocenter) | +0.05 to +0.15 | +0.10 to +0.25 |
| Protons on the larger substituent | Negative values | Negative values |
| Protons on the smaller substituent | Positive values | Positive values |
Note: The signs of Δδ values are crucial for the determination of absolute configuration based on established models for each reagent.
Experimental Protocols
Detailed methodologies are essential for successful chiral resolution experiments. Below are generalized protocols for the derivatization of a chiral alcohol with (R)-(-)-α-Methoxyphenylacetic acid and Mosher's acid for NMR analysis.
Protocol 1: Derivatization with (R)-(-)-α-Methoxyphenylacetic Acid (MPA)
This protocol describes the formation of an MPA ester from a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol (1.0 equivalent)
-
(R)-(-)-α-Methoxyphenylacetic acid (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)[8]
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)[8]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 eq.), (R)-(-)-α-Methoxyphenylacetic acid (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.[8]
-
Add EDC (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the diastereomeric esters by column chromatography on silica (B1680970) gel.[8]
-
Dissolve the purified diastereomers in CDCl₃ and acquire ¹H NMR spectra.
Protocol 2: Derivatization with Mosher's Acid (MTPA)
This protocol outlines the formation of a Mosher's ester from a chiral secondary alcohol using Mosher's acid chloride, which is more reactive than the parent acid.[4]
Materials:
-
Chiral secondary alcohol (1.0 equivalent)
-
(R)-(-)-Mosher's acid chloride ((R)-MTPA-Cl) (1.2 equivalents)[1]
-
Pyridine (B92270) or anhydrous DCM with DMAP (as solvent and base)[1]
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a solution of the chiral alcohol (1.0 eq.) in a suitable solvent (e.g., pyridine or DCM with DMAP), add (R)-(-)-MTPA chloride (1.2 eq.).[1]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting alcohol is consumed.[1]
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.[1]
-
Purify the diastereomeric esters using column chromatography or preparative TLC.[1]
-
Acquire high-resolution ¹H NMR spectra for each of the purified diastereomeric esters in the same deuterated solvent (e.g., CDCl₃).[1]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for chiral resolution using both (R)-(-)-α-Methoxyphenylacetic acid and Mosher's acid.
Caption: Experimental workflow for chiral resolution using (R)-(-)-α-Methoxyphenylacetic acid.
Caption: Experimental workflow for chiral resolution using Mosher's acid.
Conclusion
Both (R)-(-)-α-Methoxyphenylacetic acid and Mosher's acid are valuable tools for the chiral resolution of alcohols and amines. Mosher's acid is widely used and well-documented, particularly with the use of its more reactive acid chloride. However, for the determination of absolute configuration, (R)-(-)-α-Methoxyphenylacetic acid may offer a more reliable alternative due to the simpler conformational behavior of its diastereomeric derivatives, which can lead to more straightforward interpretation of NMR spectra. The choice between these two reagents will ultimately depend on the specific analyte, the experimental goals (enantiomeric excess determination versus absolute configuration assignment), and the available resources. Researchers are encouraged to consider the nuances of each reagent to select the most appropriate tool for their chiral analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR - American Chemical Society - Figshare [acs.figshare.com]
- 5. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR | Publicación [silice.csic.es]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Methoxyphenylacetic Acid Isomers for Researchers
For drug development professionals, researchers, and scientists, understanding the nuanced differences between isomers of a parent compound is critical. Methoxyphenylacetic acid (MPA), with its ortho (2-), meta (3-), and para (4-) substituted isomers, presents a compelling case study in how subtle structural changes can lead to vastly different biological activities. This guide provides a comparative overview of the efficacy of these isomers, supported by available experimental data, to inform further research and development.
Isomeric Landscape of this compound
This compound isomers share the same chemical formula (C₉H₁₀O₃) but differ in the position of the methoxy (B1213986) group on the phenyl ring. This positional variance significantly influences their physicochemical properties and, consequently, their interactions with biological systems. The three primary positional isomers are:
-
2-Methoxyphenylacetic acid (2-MPA)
-
3-Methoxyphenylacetic acid (3-MPA)
-
4-Methoxyphenylacetic acid (4-MPA)
Furthermore, each of these isomers possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers, which can also exhibit distinct pharmacological profiles.
Comparative Biological Activities and Efficacy
The biological activities of MPA isomers are diverse, ranging from anti-inflammatory and phytotoxic effects to roles as metabolic biomarkers. The following table summarizes the available quantitative data on the efficacy of these isomers.
| Isomer | Biological Activity | Target/Assay | Efficacy (IC₅₀/EC₅₀) | Experimental Model |
| 2-Methoxyphenylacetic acid | Anti-inflammatory | Cyclooxygenase (COX) Inhibition | Data not available in comparative studies | - |
| 3-Methoxyphenylacetic acid | Phytotoxicity | Necrosis in tobacco leaves | Not Quantified | Nicotiana tabacum leaves |
| 4-Methoxyphenylacetic acid derivative (Compound 7e) | Anti-inflammatory | 15-Lipoxygenase (15-LOX) Inhibition | 1.9 µM[1] | Soybean 15-lipoxygenase (SLO) |
It is important to note that direct comparative studies with quantitative efficacy data for all isomers in the same assay are limited. The data presented is compiled from individual studies focusing on specific isomers.
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed experimental methodologies are crucial.
15-Lipoxygenase Inhibition Assay (for 4-Methoxyphenylacetic acid derivatives)
This protocol is based on the study by Sadeghian et al. (2009).[1]
-
Enzyme and Substrate Preparation: Soybean lipoxygenase (15-LOX) is used as the enzyme. Linoleic acid serves as the substrate.
-
Assay Procedure:
-
The reaction mixture contains the enzyme, substrate, and the test compound (4-methoxyphenylacetic acid ester) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).
-
The formation of the product, (9Z,11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is monitored spectrophotometrically at 234 nm.
-
-
Data Analysis: The initial reaction rates are determined, and the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Phytotoxicity Assay (for 3-Methoxyphenylacetic acid)
This protocol is based on the study by Chen et al. (2023) on the phytotoxin produced by Rhizoctonia solani.[2]
-
Plant Material: Healthy, fully expanded tobacco (Nicotiana tabacum) leaves are used.
-
Toxin Application: A solution of 3-methoxyphenylacetic acid in a suitable solvent is infiltrated into the abaxial side of the tobacco leaves using a needleless syringe. A solvent-only control is also included.
-
Observation: The leaves are incubated under controlled conditions (e.g., 25°C, 12h light/12h dark cycle) for a defined period (e.g., 24-72 hours).
-
Assessment: The development and diameter of necrotic lesions at the infiltration site are measured to assess the phytotoxic effect.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these isomers is key to elucidating their mechanisms of action.
Inhibition of the Lipoxygenase Pathway by 4-Methoxyphenylacetic Acid Derivatives
4-Methoxyphenylacetic acid derivatives have been shown to inhibit 15-lipoxygenase (15-LOX).[1] This enzyme is a key component of the arachidonic acid cascade, which leads to the production of pro-inflammatory leukotrienes. By inhibiting 15-LOX, 4-MPA derivatives can reduce the synthesis of these inflammatory mediators.
Caption: Inhibition of the 15-Lipoxygenase pathway by a 4-MPA derivative.
Proposed Phytotoxicity Pathway of 3-Methoxyphenylacetic Acid
3-Methoxyphenylacetic acid is a known phytotoxin produced by the fungus Rhizoctonia solani.[2][3][4] The exact signaling pathway of its phytotoxic action is not fully elucidated, but it is known to cause cell death and necrosis in plants.[2] The mechanism likely involves the disruption of cellular integrity and metabolic processes.
Caption: Proposed phytotoxicity mechanism of 3-Methoxyphenylacetic acid on plant cells.
Enantioselectivity
Conclusion
The available evidence demonstrates that the positional isomers of this compound possess distinct and potent biological activities. 4-Methoxyphenylacetic acid derivatives show promise as anti-inflammatory agents through the inhibition of 15-lipoxygenase, while 3-methoxyphenylacetic acid exhibits significant phytotoxicity. The anti-inflammatory potential of 2-methoxyphenylacetic acid requires further quantitative investigation. Future research should focus on direct comparative studies of all isomers and their respective enantiomers in standardized assays to build a comprehensive structure-activity relationship profile. Such studies will be invaluable for guiding the rational design of new drugs and agrochemicals.
References
A Comparative Guide to the Validation of NMR Methods for Enantio-Purity Determination of Amines
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of the enantiomeric purity of chiral amines is a critical aspect of quality control and process optimization. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and efficient tool for this purpose, offering a valuable alternative to traditional chromatographic techniques. This guide provides an objective comparison of common NMR-based methods for determining the enantiomeric purity of amines, complete with experimental data, detailed protocols, and logical workflow diagrams to assist researchers, scientists, and drug development professionals in validating their analytical methods.
The fundamental principle behind the NMR differentiation of enantiomers lies in their conversion into diastereomers, which possess distinct physical and chemical properties, resulting in distinguishable NMR signals.[1][2] This transformation is achieved through the use of chiral auxiliaries, primarily Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[3]
Comparison of Chiral Auxiliaries for NMR Analysis
The choice between a chiral solvating agent and a chiral derivatizing agent is a critical decision in method development, with each approach offering distinct advantages and disadvantages.
Chiral Solvating Agents (CSAs) associate with the enantiomeric analytes through non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, to form transient diastereomeric complexes.[4][5] This in-situ formation allows for rapid analysis without the need for sample purification.[5] BINOL (1,1'-bi-2-naphthol) and its derivatives are widely used CSAs for the analysis of amines.[6][7]
Chiral Derivatizing Agents (CDAs) , on the other hand, react covalently with the amine enantiomers to form stable diastereomeric products.[8][9] A well-known example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often referred to as Mosher's acid.[8] This method can provide larger chemical shift differences (Δδ) between the diastereomeric signals but requires a chemical reaction and subsequent purification, which can be more time-consuming.[2]
A summary of the key performance characteristics of these two approaches is presented below:
| Feature | NMR with Chiral Solvating Agent (CSA) | NMR with Chiral Derivatizing Agent (CDA) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of transient diastereomeric complexes.[4] | Formation of stable diastereomeric products via covalent bonding.[8] | Differential interaction with a chiral stationary phase.[10] |
| Typical Analysis Time | 5-15 minutes per sample.[11] | 30-90 minutes per sample (including reaction time).[12] | 15-60 minutes per sample.[11] |
| Sample Preparation | Simple mixing of analyte and CSA in an NMR tube.[4] | Chemical reaction followed by optional purification.[9] | Dissolution in mobile phase.[10] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample).[11] | Moderate (solvents for reaction and purification). | High (can be >60 mL of mobile phase per sample).[11] |
| Potential for Racemization | Low, as no covalent bonds are formed. | Possible during the derivatization reaction.[2] | Generally low. |
| Chemical Shift Difference (Δδ) | Generally smaller. | Often larger and more easily resolved.[2] | Not applicable (separation based on retention time). |
Experimental Protocols
Reproducible and accurate determination of enantiomeric excess requires detailed and well-defined methodologies. The following are representative protocols for the use of a chiral solvating agent and a chiral derivatizing agent with amines.
Protocol 1: Enantiomeric Purity Determination using a Chiral Solvating Agent (CSA)
This protocol utilizes (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate, a derivative of BINOL, as the chiral solvating agent.[6]
Materials:
-
Chiral amine analyte
-
(R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (CSA)
-
Deuterated chloroform (B151607) (CDCl3)
-
5 mm NMR tubes
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
In a 5 mm NMR tube, accurately weigh 0.0125–0.2 mmol of the amine analyte.
-
Add 0.0125–0.1 mmol of the chiral solvating agent, (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Cap the NMR tube and vortex for approximately 30 seconds to ensure thorough mixing and complex formation.
-
Acquire the ¹H NMR spectrum at 25°C.
-
Identify the well-resolved signals corresponding to each diastereomeric complex.
-
Integrate the distinct resonance peaks for each of the enantiomers to determine the enantiomeric ratio.
Protocol 2: Enantiomeric Purity Determination using a Chiral Derivatizing Agent (CDA)
This protocol describes a three-component derivatization using 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL).[12][13]
Materials:
-
Chiral primary amine analyte
-
2-formylphenylboronic acid
-
Enantiopure (R)- or (S)-1,1'-bi-2-naphthol (BINOL)
-
Deuterated chloroform (CDCl3)
-
Small vial
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
In a small vial, dissolve the chiral primary amine (1.0 equivalent) in CDCl3.
-
To this solution, add 2-formylphenylboronic acid (1.1 equivalents) and enantiopure BINOL (1.1 equivalents).
-
Allow the mixture to stand at room temperature for approximately 10 minutes to ensure complete formation of the diastereomeric iminoboronate esters.
-
Transfer the reaction mixture to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Identify the well-resolved signals of the diastereomeric products. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the amine.[12]
Method Validation Parameters
To ensure the reliability and accuracy of an NMR method for determining enantiomeric purity, it is essential to perform a thorough validation. The key validation parameters are outlined below, with typical performance data where available.
| Validation Parameter | Description | Typical Performance for NMR Methods |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | High, as NMR provides detailed structural information. Signal overlap can be addressed by using higher field magnets or 2D NMR techniques.[14] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Excellent, with correlation coefficients (R²) often exceeding 0.999.[6][15] |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | High, with absolute errors in enantiomeric excess determination typically within ±2.0%.[15] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | High, often with relative standard deviations (RSD) of less than 1%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be as low as 1.2% for the minor enantiomer.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically around 2.0% for the minor enantiomer.[16] The LOQ can be improved by increasing the number of scans or using a higher field instrument.[16] |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Generally good, but can be affected by temperature, solvent, and the ratio of analyte to chiral auxiliary. |
Workflow and Method Comparison Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR-based enantiomeric purity determination and the logical relationships between the different analytical approaches.
Caption: Workflow for Enantiomeric Purity Determination by NMR.
Caption: Comparison of Analytical Methods for Enantiomeric Purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple protocol for NMR analysis of the enantiomeric purity of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. koreascience.kr [koreascience.kr]
Comparative study of chiral resolving agents for primary amines.
A Comparative Guide to Chiral Resolving Agents for Primary Amines
For researchers, scientists, and drug development professionals, the separation of a racemic mixture of primary amines into its constituent enantiomers is a critical step in the synthesis of optically pure compounds. One of the most established and industrially scalable methods for achieving this is through diastereomeric salt formation. This guide provides a comparative overview of common chiral resolving agents, supported by experimental data, to assist in the selection of an appropriate agent for a given primary amine.
The fundamental principle of this resolution technique involves the reaction of a racemic amine with an enantiomerically pure chiral acid. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility in a specific solvent. This disparity allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution first. The enantiomerically enriched amine can then be recovered from the isolated salt.
Data Presentation: Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is highly dependent on the specific primary amine, the solvent system used, and the crystallization conditions. The following table summarizes experimental data for the resolution of various primary amines with commonly used chiral resolving agents.
| Racemic Primary Amine | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | ~40-50% (of one enantiomer) | >95% | [1] |
| 1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 78% | 72% (first cycle), 87% (second cycle) | [2] |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Dichloroethane/Methanol/Water | 80-95% | 85-98% | [3][4] |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | Not Specified | 98% (precipitate), 73% (filtrate) | |
| (1-methyl-2-phenyl)-ethylamine | (-)-Tartaric Acid | Isopropanol/Water/HCl | 87.5% (of salt) | 83.5% |
Note: The yield and enantiomeric excess are highly variable and depend on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time. Direct comparison should be approached with caution.
Experimental Protocols
Below are detailed, representative protocols for the chiral resolution of a primary amine using diastereomeric salt formation.
General Protocol for Chiral Resolution of a Primary Amine
1. Diastereomeric Salt Formation:
-
Dissolve the racemic primary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle warming if necessary.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, again with warming if required.
-
Slowly add the solution of the resolving agent to the amine solution with continuous stirring.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, allow the solution to cool slowly to room temperature.
2. Crystallization:
-
To maximize the yield of the less soluble diastereomeric salt, the mixture can be cooled further in an ice bath or refrigerator for a period of time (e.g., 1-2 hours or overnight).
-
Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can be beneficial.
3. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals. The filtrate can be retained for the recovery of the other enantiomer.
4. Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt crystals in water.
-
Add a base (e.g., 10% aqueous sodium hydroxide) dropwise while stirring until the salt is completely dissolved and the solution is basic (confirm with pH paper).
-
Transfer the mixture to a separatory funnel.
5. Extraction and Purification:
-
Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) multiple times.
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched primary amine.
6. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the enantiomerically pure substance.
Visualization of the Chiral Resolution Workflow
The following diagrams illustrate the logical workflow of the chiral resolution process for primary amines.
Caption: Experimental workflow for chiral resolution of a primary amine.
References
Navigating the Chiral Maze: A Comparative Guide to the Accurate Quantification of Methoxyphenylacetic Acid Diastereomers
For researchers, scientists, and professionals in the fast-paced world of drug development, the precise quantification of stereoisomers is not just a regulatory hurdle, but a critical step in ensuring the safety and efficacy of a therapeutic candidate. Methoxyphenylacetic acid (MPA), a chiral carboxylic acid, and its derivatives are important building blocks in the synthesis of numerous pharmaceuticals. The ability to accurately determine the ratio of its diastereomers is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of this compound diastereomers, supported by experimental data and detailed protocols to inform your analytical strategy.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of diastereomers due to its high resolution, sensitivity, and robustness. Diastereomers, unlike enantiomers, possess different physicochemical properties, which allows for their separation on standard achiral stationary phases. However, the use of chiral stationary phases (CSPs) can often enhance separation efficiency.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative, providing not only quantitative information about the diastereomeric ratio but also valuable structural insights. By utilizing chiral solvating or derivatizing agents, it is possible to induce chemical shift differences between the diastereomers, allowing for their distinct signals to be integrated and their relative concentrations determined.
Performance Comparison: HPLC vs. NMR
The choice between HPLC and NMR for the quantification of this compound diastereomers will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available instrumentation. Below is a summary of typical performance characteristics for each method, based on data from the analysis of chiral carboxylic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Chromatographic separation based on differential partitioning between a stationary and mobile phase. | Differentiating diastereomers based on distinct chemical shifts in a chiral environment. |
| Accuracy (% Recovery) | Typically 98-102% | Generally high, but can be influenced by signal-to-noise and baseline correction. |
| Precision (%RSD) | < 2% for intra- and inter-day precision[1] | Dependent on signal resolution and integration; can achieve < 5% RSD. |
| Linearity (r²) | ≥ 0.998[1] | Linear relationship between signal integral and concentration. |
| Limit of Detection (LOD) | Can reach low µg/mL to ng/mL levels[1][2] | Generally higher than HPLC, in the µg/mL to mg/mL range. |
| Limit of Quantification (LOQ) | Can reach low µg/mL levels[1][2] | Generally higher than HPLC, in the µg/mL to mg/mL range. |
| Sample Throughput | High, with automated systems. | Lower, with longer acquisition times per sample. |
| Destructive/Non-destructive | Destructive | Non-destructive |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining accurate and reliable results. Below are representative methodologies for the quantification of this compound diastereomers using HPLC and NMR.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of this compound diastereomers. The formation of diastereomeric esters by derivatization with a chiral alcohol (e.g., (-)-menthol) allows for separation on a standard achiral column.
1. Sample Preparation (Derivatization):
-
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add 1.1 equivalents of a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalytic amount of 4-dimethylaminopyridine.
-
Add 1.0 equivalent of a chiral alcohol (e.g., (1R,2S,5R)-(-)-menthol) and stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction, extract the diastereomeric esters, and purify if necessary.
-
Dissolve the resulting diastereomeric ester mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas of each diastereomer.
-
Calculate the diastereomeric ratio by expressing the area of one diastereomer as a percentage of the total area of both diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
This protocol describes a general approach for determining the diastereomeric ratio of this compound derivatives using ¹H NMR spectroscopy.
1. Sample Preparation:
-
Prepare a solution of the diastereomeric mixture (obtained from the derivatization step described above) in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.
2. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the minor diastereomer.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ of the signals to be integrated to ensure accurate quantification.
3. Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the stereogenic centers are often the most suitable.
-
Perform baseline correction and carefully integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric ratio from the ratio of the integral values.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC and NMR analysis.
Caption: Experimental workflow for HPLC analysis of this compound diastereomers.
Caption: Experimental workflow for NMR analysis of this compound diastereomers.
Conclusion
Both HPLC and NMR spectroscopy are powerful and reliable techniques for the accurate quantification of this compound diastereomers. HPLC offers high sensitivity and throughput, making it well-suited for routine quality control analysis. NMR, while typically less sensitive and with lower throughput, provides invaluable structural information and is a non-destructive technique, allowing for sample recovery. The choice of method will ultimately be guided by the specific analytical needs, available resources, and the desired level of data richness. For a comprehensive and robust characterization of diastereomeric purity, a cross-validation approach utilizing both techniques is often the most rigorous strategy.
References
Cross-Validation of Methoxyphenylacetic Acid: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of the biological activities of Methoxyphenylacetic acid (MPAA), presenting a comparative analysis of its isomers and related compounds. This document summarizes key experimental data on its antioxidant and antibacterial properties and delves into its influence on crucial cellular signaling pathways.
This compound, a derivative of phenylacetic acid, exists in three isomeric forms: 2-methoxyphenylacetic acid (2-MPAA), 3-methoxyphenylacetic acid (3-MPAA), and 4-methoxyphenylacetic acid (4-MPAA). These compounds have garnered interest in the scientific community for their potential therapeutic applications. This guide aims to provide a clear and objective comparison of their performance, supported by available experimental data.
Comparative Analysis of Biological Activities
To facilitate a clear comparison of the biological activities of MPAA isomers and relevant alternatives, the following tables summarize the available quantitative data.
Antioxidant Activity
| Compound | Antioxidant Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Hydroxyphenylacetic acid | DPPH | >1000[1] | Ascorbic Acid | ~25-50 |
| 3,4-Dihydroxyphenylacetic acid | DPPH | 15.3[1] | Trolox | ~5-15 |
| 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) | DPPH | 45.2[1] |
Note: Lower IC50 values indicate higher antioxidant activity.
Antibacterial Activity
The antibacterial efficacy of organic acids is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. While specific MIC values for the MPAA isomers against common bacterial strains like Escherichia coli and Staphylococcus aureus are not consistently reported across comparative studies, the general antibacterial properties of phenolic acids are well-documented. For context, a study on madecassic acid, another natural organic acid, demonstrated MIC values of 250 µg/mL against E. coli and 31.25 µg/mL against S. aureus[2].
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Madecassic Acid | Escherichia coli | 250[2] | Ampicillin | Varies |
| Madecassic Acid | Staphylococcus aureus | 31.25[2] | Vancomycin | Varies |
Note: Lower MIC values indicate higher antibacterial activity.
Modulation of Cellular Signaling Pathways
Understanding the interaction of MPAA with cellular signaling pathways is crucial for elucidating its mechanism of action and therapeutic potential. The Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Protein Kinase B (Akt) pathways are central to cellular processes like inflammation, proliferation, and survival.
While direct studies on the effects of MPAA isomers on these specific pathways are limited, research on structurally similar molecules provides valuable clues.
NF-κB and MAPK Signaling Pathways
A study on 2-methoxy-4-vinylphenol (B128420), a compound structurally related to 2-MPAA, demonstrated potent anti-inflammatory effects by inhibiting the translocation of the NF-κB p65 subunit into the nucleus and suppressing the phosphorylation of MAPKs (p38, ERK1/2, and JNK) in LPS-stimulated RAW264.7 cells[3][4]. This suggests that MPAA isomers may also exert anti-inflammatory effects through the modulation of these key inflammatory pathways.
The workflow for investigating the anti-inflammatory effects of such compounds typically involves stimulating macrophage cell lines (e.g., RAW264.7) with lipopolysaccharide (LPS) in the presence and absence of the test compound. The activation of the NF-κB and MAPK pathways is then assessed by measuring the phosphorylation of key proteins and the nuclear translocation of transcription factors.
Workflow for studying the inhibition of NF-κB and MAPK pathways.
Another related compound, 2-methoxycinnamaldehyde (B72128) (2-MCA), has been shown to attenuate inflammatory responses in macrophages by activating the NRF2 pathway, without altering the conventional LPS-mediated MAPK and NF-κB signaling[5]. This highlights the diverse mechanisms through which methoxy-substituted phenylpropanoids can modulate inflammatory responses.
Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer[6]. Flavonoids and other natural compounds have been shown to inhibit this pathway[6]. While direct evidence for the effect of MPAA on the Akt pathway is scarce, its structural similarity to other bioactive phenolic acids suggests it could potentially modulate this pathway.
The general mechanism of the Akt signaling pathway involves the activation of PI3K, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Tartaric Acid Derivatives for Amine Resolution
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic amines is a critical step in the synthesis of enantiomerically pure compounds, a necessity in the pharmaceutical and fine chemical industries where stereochemistry dictates biological activity. Diastereomeric salt formation using a chiral resolving agent is a classical and effective method for this purpose. Among the various resolving agents, tartaric acid and its derivatives are frequently employed due to their availability and versatility. This guide provides an objective comparison of the performance of tartaric acid (TA), O,O'-dibenzoyl-D-tartaric acid (DBTA), and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA) for the resolution of amines, supported by experimental data.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle behind this resolution technique lies in the reaction of a racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the optically enriched amine can be liberated from the isolated salt by treatment with a base.
Performance Comparison of Tartaric Acid Derivatives
The choice of resolving agent can significantly impact the efficiency of the resolution, influencing both the yield and the enantiomeric excess (e.e.) of the desired amine enantiomer. While tartaric acid is a readily available and cost-effective option, its derivatives, DBTA and DPTTA, often provide superior performance. The bulky aromatic groups in DBTA and DPTTA can enhance the steric and electronic interactions within the diastereomeric salts, leading to more significant differences in their crystal lattice energies and, consequently, their solubilities. This often results in higher diastereoselectivity and more efficient separation.
Experimental data from the resolution of N-methylamphetamine highlights the performance differences between these resolving agents.
Table 1: Comparison of Tartaric Acid Derivatives for the Resolution of N-methylamphetamine
| Resolving Agent | Amine | Molar Ratio (Resolving Agent:Amine) | Yield (Enantiomer) | Enantiomeric Excess (e.e.) |
| O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) | N-methylamphetamine | 0.25 | 45% (Extracted) | 83% (Extracted) |
| 42% (Raffinate) | 82% (Raffinate) | |||
| O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | N-methylamphetamine | 0.25 | Not specified | 57.9% (Extracted) |
| (2R,3R)-tartaric acid (TA) | N-methylamphetamine | Not specified | Not specified | < 5% (Extracted)[1] |
Note: Data for DBTA and DPTTA was obtained using supercritical fluid extraction (SFE) as the separation method following diastereomeric salt formation.
As the data indicates, for the resolution of N-methylamphetamine, DBTA provides a significantly higher enantiomeric excess compared to DPTTA under the studied conditions. Unmodified tartaric acid was found to be largely ineffective for this particular separation[1]. This underscores the importance of selecting the appropriate tartaric acid derivative to achieve optimal resolution.
Experimental Protocols
Below are generalized protocols for the resolution of a racemic amine using tartaric acid and its derivatives. It is crucial to note that the optimal conditions, including the choice of solvent, temperature, and stoichiometry, are highly dependent on the specific amine being resolved and may require empirical optimization.
Protocol 1: Resolution of a Primary Amine with Tartaric Acid
This protocol outlines a general procedure for the chiral resolution of a primary amine using enantiomerically pure (+)-tartaric acid or (-)-tartaric acid.
Materials:
-
Racemic primary amine
-
(+)-Tartaric acid or (-)-Tartaric acid (enantiomerically pure)
-
Methanol (B129727) (or other suitable solvent)
-
Sodium hydroxide (B78521) solution (e.g., 2 M)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
Dissolve the racemic primary amine (1 equivalent) in a minimal amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent of tartaric acid) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (confirm with pH paper).
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched primary amine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the recovered amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Protocol 2: Resolution of an Amine with (+)-Dibenzoyl-D-tartaric Acid (DBTA)
This protocol provides a general framework for the chiral resolution of amines using (+)-DBTA.
Materials:
-
Racemic amine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Suitable solvent (e.g., a mixture of dichloromethane and methanol)
-
50% Sodium hydroxide solution
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve the appropriate amount of (+)-DBTA in a suitable solvent; gentle heating may be necessary.
-
In a separate flask, dissolve the racemic amine in the same solvent system.
-
Slowly add the amine solution to the stirred solution of (+)-DBTA at room temperature.
-
-
Fractional Crystallization:
-
Allow the mixture to stir at room temperature. Crystallization may occur spontaneously or can be induced by scratching the inside of the flask or by seeding with a crystal of the desired diastereomeric salt.
-
Allow the crystallization to proceed, potentially with cooling, to maximize the yield of the less soluble salt.
-
Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in water.
-
While stirring, slowly add a 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12).
-
Transfer the basic aqueous solution to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically pure amine.
-
Protocol 3: Resolution of Methamphetamine with (-)-O,O'-di-p-toluoyl-R,R-tartaric Acid (DPTTA)
This protocol is a specific example for the resolution of methamphetamine, a secondary amine, using DPTTA.
Materials:
-
Racemic methamphetamine
-
(-)-O,O'-di-p-toluoyl-R,R-tartaric acid
-
Methanol
-
2 M Sodium hydroxide (NaOH)
-
Chloroform
Procedure:
-
Salt Formation:
-
Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.
-
In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.
-
Add the tartaric acid derivative solution to the methamphetamine solution.
-
-
Crystallization:
-
Stir the reaction mixture at room temperature for 1 hour.
-
Then, keep the mixture at 5°C for 2 hours to promote crystallization.
-
-
Isolation:
-
Filter the precipitated salt and dry it.
-
-
Liberation of L-methamphetamine:
-
Dissolve the resulting salt in a mixture of 3.6 g of 2M NaOH and 20 cm³ of water.
-
Extract the liberated amine with chloroform.
-
Dry the organic layer and evaporate the solvent to obtain the enantiomerically enriched L-methamphetamine.
-
Visualizing the Resolution Process
The following diagrams illustrate the general workflow and the underlying principle of amine resolution using tartaric acid derivatives.
Caption: General experimental workflow for the chiral resolution of a racemic amine.
Caption: Logical relationship of tartaric acid derivative performance in amine resolution.
Conclusion
The selection of an appropriate resolving agent is paramount for the successful separation of amine enantiomers. While tartaric acid is a fundamental chiral resolving agent, its acylated derivatives, O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), often demonstrate superior performance by achieving higher enantiomeric excess. The experimental data for the resolution of N-methylamphetamine clearly indicates that DBTA can be more effective than DPTTA, and both are significantly better than unmodified tartaric acid for this specific amine. Researchers and drug development professionals should consider screening these derivatives to identify the optimal resolving agent and conditions for their specific amine of interest, thereby improving the efficiency and yield of enantiomerically pure products.
References
A Comparative Cost-Benefit Analysis of Synthetic Routes to p-Methoxyphenylacetic Acid
For researchers and drug development professionals, the efficient and economical synthesis of key intermediates is a critical factor in the viability of a project. p-Methoxyphenylacetic acid, a valuable building block in the pharmaceutical and fine chemical industries, can be synthesized through various chemical pathways.[1][2][3] This guide provides a detailed, objective comparison of the most common synthesis routes, supported by experimental data, to aid in the selection of the most appropriate method based on specific laboratory or industrial needs.
Executive Summary
This guide evaluates four primary synthetic routes to p-methoxyphenylacetic acid: the cyanide process, the Willgerodt-Kindler reaction, a one-step synthesis from methyl phenoxide, and an oxidation pathway. The cyanide route, while offering high yields, presents significant safety and environmental challenges due to the use of highly toxic reagents. The Willgerodt-Kindler reaction provides a viable alternative, though it is associated with the production of noxious hydrogen sulfide (B99878) and can have variable yields. The synthesis from methyl phenoxide is presented as a simpler, more cost-effective, and industrially scalable option. The oxidation of p-anisaldehyde offers another potential pathway, leveraging a readily available starting material. The optimal choice will depend on a careful consideration of factors including yield, cost of raw materials, safety protocols, and environmental impact.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the different synthesis routes to p-methoxyphenylacetic acid.
| Parameter | Cyanide Process | Willgerodt-Kindler Reaction | From Methyl Phenoxide |
| Starting Material | p-Methoxybenzyl chloride | p-Methoxyacetophenone | Methyl phenoxide, Glyoxylic acid |
| Key Reagents | Sodium cyanide, Sulfuric acid | Sulfur, Morpholine (or other amines), Sodium hydroxide | Iodine, Red phosphorus, Acetic acid |
| Number of Steps | 2 | 2 | 1 |
| Reported Yield | ~86-87%[4][5] | ~55%[6] | ~79-82%[7] |
| Reported Purity | High after purification | Good after purification | 98.1-99.8% (HPLC)[7] |
| Reaction Time | Variable, can be lengthy | ~24 hours (reflux)[8] | 2-12 hours[7] |
| Key Advantages | High yield, well-established method | Avoids highly toxic cyanides | One-step process, high purity, lower cost raw materials[7] |
| Key Disadvantages | Use of highly toxic sodium cyanide[7], potential for hazardous byproducts | Generation of toxic and malodorous hydrogen sulfide[7], moderate yield | Use of iodine and red phosphorus |
Experimental Protocols
Route 1: Cyanide Process (Hydrolysis of p-Methoxybenzyl Cyanide)
This two-step process first involves the synthesis of p-methoxybenzyl cyanide from p-methoxybenzyl chloride, followed by hydrolysis to the desired acid.
Step 1: Synthesis of p-Methoxybenzyl Cyanide
-
In a suitable reaction vessel, p-methoxybenzyl chloride is reacted with a stoichiometric amount of sodium cyanide in a solvent such as aqueous ethanol (B145695) or acetone.[9]
-
The reaction mixture is typically heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).[9]
-
After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated, and the crude p-methoxybenzyl cyanide is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude nitrile, which can be purified by distillation.
Step 2: Hydrolysis to p-Methoxyphenylacetic Acid
-
p-Methoxybenzyl cyanide is slowly added to a pre-prepared solution of 30%-70% concentrated sulfuric acid at a temperature of 90-150 °C.[5]
-
The mixture is heated under reflux, and the reaction progress is monitored until the nitrile conversion is complete (less than 0.1-1% residual nitrile).[5]
-
After cooling, the reaction mixture is worked up by separating the acidic aqueous layer. The organic layer is neutralized with a base (e.g., sodium hydroxide) to a pH of 7.5-10.[5]
-
The solution is then decolorized with activated carbon, filtered, and the filtrate is acidified with an inorganic acid (e.g., HCl) to a pH of 1-4 to precipitate the product.[5]
-
The precipitated p-methoxyphenylacetic acid is collected by filtration, washed with water, and dried to obtain the final product.[5]
Route 2: Willgerodt-Kindler Reaction
This method involves the reaction of p-methoxyacetophenone with sulfur and an amine, followed by hydrolysis of the resulting thioamide.
Step 1: Formation of the Thioamide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, p-methoxyacetophenone, sulfur, and an amine (e.g., morpholine) are mixed in a suitable solvent.[8]
-
The reaction mixture is heated to reflux with vigorous stirring for an extended period (e.g., 12 hours).[8]
-
The progress of the reaction can be monitored by TLC.
Step 2: Hydrolysis to p-Methoxyphenylacetic Acid
-
After cooling, an aqueous solution of a strong base (e.g., 40% NaOH) is added to the reaction mixture.[8]
-
The mixture is then refluxed for another extended period (e.g., 12 hours) to hydrolyze the thioamide intermediate.[8]
-
Upon cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 6 and filtered to remove any solid impurities.[8]
-
The filtrate is further acidified to precipitate the crude p-methoxyphenylacetic acid, which may separate as an oil.[8]
-
The product is then extracted with an organic solvent, and the organic phase is washed, dried, and the solvent evaporated to yield the final product, which can be further purified by recrystallization or distillation.
Route 3: One-Step Synthesis from Methyl Phenoxide
This patented method offers a more direct route to the target molecule.[7]
-
In a four-necked flask equipped with a stirrer and reflux condenser, add methyl phenoxide, 30-50% aqueous glyoxylic acid, a catalytic amount of iodine, red phosphorus, and glacial acetic acid.[7]
-
The mixture is heated with stirring to a temperature between 50-100 °C for 2-12 hours, with the reaction progress monitored by HPLC.[7]
-
After the reaction is complete, the mixture is cooled to room temperature, and the red phosphorus is removed by filtration.[7]
-
To the filtrate, a 10% aqueous sodium acetate (B1210297) solution is added, followed by the dropwise addition of concentrated hydrochloric acid to adjust the pH to 1-2, leading to the precipitation of the product.[7]
-
The precipitate is collected by filtration, dried, and then purified by vacuum distillation to yield pure p-methoxyphenylacetic acid.[7]
Mandatory Visualizations
Caption: A logical workflow for conducting a cost-benefit analysis of different chemical synthesis routes.
Caption: A comparative diagram of three synthesis routes for p-methoxyphenylacetic acid.
Conclusion
The selection of an optimal synthesis route for p-methoxyphenylacetic acid is a multifaceted decision that extends beyond mere chemical yield. For laboratory-scale synthesis where expediency is paramount and appropriate safety measures are in place, the cyanide process may be considered due to its high reported yields. However, for industrial applications, the significant safety and environmental concerns associated with cyanide use are major deterrents.
The Willgerodt-Kindler reaction offers a safer alternative to the cyanide process, though it is hampered by moderate yields and the production of hazardous hydrogen sulfide. The one-step synthesis from methyl phenoxide appears to present a compelling balance of efficiency, safety, and cost-effectiveness, making it a strong candidate for larger-scale production.[7]
Ultimately, the choice of synthesis route should be guided by a thorough risk assessment, cost analysis of locally available starting materials, and the specific purity requirements of the final product. It is recommended that researchers and production chemists carefully evaluate these factors in the context of their own operational capabilities and regulatory environment before committing to a particular synthetic pathway.
References
- 1. 4-Methoxyphenylacetic acid [himedialabs.com]
- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072) [hmdb.ca]
- 4. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 6. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]
- 7. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Analysis of 2-, 3-, and 4-Methoxyphenylacetic Acid Isomers
A detailed spectroscopic comparison of the three positional isomers of methoxyphenylacetic acid—2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid—is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their distinguishing features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and protocols.
Data Summary
The following tables summarize the key quantitative spectroscopic data for the three isomers, facilitating a direct comparison of their spectral properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Protons | 2-Methoxyphenylacetic Acid | 3-Methoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |
| -CH₂- | ~3.69 (s) | ~3.61 (s) | 3.60 (s)[1] |
| -OCH₃ | ~3.86 (s) | ~3.79 (s) | 3.81 (s)[1][2] |
| Aromatic | ~6.88-7.28 (m) | ~6.80-7.25 (m) | 6.88 (d), 7.21 (d)[1][2] |
| -COOH | Variable | Variable | Variable |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Atom | 2-Methoxyphenylacetic Acid | 3-Methoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |
| -CH₂- | ~36.0 | ~41.0 | ~40.5 |
| -OCH₃ | ~55.3 | ~55.2 | ~55.3 |
| C1 (ipso, -CH₂COOH) | ~123.5 | ~135.5 | ~126.0 |
| C2 (ipso, -OCH₃) | ~157.5 | ~121.5 (C3) | ~114.2 (C3/C5) |
| C3 | ~110.5 | ~159.8 (ipso, -OCH₃) | ~130.5 (C2/C6) |
| C4 | ~128.9 | ~114.5 | ~158.8 (ipso, -OCH₃) |
| C5 | ~121.0 | ~129.7 | ~114.2 (C3/C5) |
| C6 | ~131.0 | ~116.8 | ~130.5 (C2/C6) |
| -C=O | ~178.0 | ~178.0 | ~178.5 |
Note: Assignments are based on typical chemical shift ranges and may require 2D NMR for confirmation.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | 2-Methoxyphenylacetic Acid | 3-Methoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |
| O-H (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| C-H (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H (Aliphatic) | ~2850-3000 | ~2850-3000 | ~2850-3000 |
| C=O (Carboxylic Acid) | ~1700 | ~1700 | ~1700 |
| C=C (Aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| C-O (Ether) | ~1240 (asymmetric), ~1030 (symmetric) | ~1250 (asymmetric), ~1040 (symmetric) | ~1250 (asymmetric), ~1030 (symmetric) |
| Out-of-plane bending | ~750 (ortho) | ~780, ~690 (meta) | ~830 (para) |
Table 4: Mass Spectrometry Data (m/z)
| Ion | 2-Methoxyphenylacetic Acid[3] | 3-Methoxyphenylacetic Acid | 4-Methoxyphenylacetic Acid |
| [M]⁺ | 166 | 166 | 166 |
| [M-COOH]⁺ | 121 | 121 | 121 |
| [M-CH₂COOH]⁺ | 107 | 107 | 107 |
| Base Peak | 121 | 121 | 121 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-400.
-
Typical EI energy: 70 eV.
-
Identify the molecular ion peak and major fragment ions.
-
Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the three isomers based on their key spectroscopic features.
Caption: Isomer differentiation workflow.
This guide provides a foundational spectroscopic comparison of 2-, 3-, and 4-methoxyphenylacetic acid. For unequivocal structure elucidation, especially for novel compounds or complex mixtures, a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) is recommended.
References
Camphorsulfonic Acid: A Comparative Guide to its Efficacy as a Chiral Resolving Agent
In the landscape of pharmaceutical development and asymmetric synthesis, the isolation of single enantiomers from a racemic mixture is a critical step. Chiral resolution by diastereomeric salt formation remains a widely employed and industrially scalable method.[1] This guide provides a comprehensive comparison of the efficacy of camphorsulfonic acid as a resolving agent, juxtaposed with other common alternatives, particularly for the resolution of racemic amines. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their pursuit of enantiomerically pure compounds.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of this resolution technique lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent.[2] For racemic bases, such as amines, a chiral acid is used. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, including solubility, which allows for their separation through methods like fractional crystallization.[1] The less soluble diastereomer crystallizes preferentially, enabling its isolation. Subsequently, the resolved enantiomer is liberated from the salt, often by treatment with a base.[1]
Comparative Analysis of Resolving Agents
Camphorsulfonic acid, a strong organic acid derived from natural camphor, is a highly effective resolving agent for a variety of amines due to its ability to form stable, crystalline diastereomeric salts.[1][2] Its rigid bicyclic structure can facilitate well-defined crystal packing, which may lead to high diastereoselectivity.[3] However, its performance is best evaluated in comparison to other widely used resolving agents such as tartaric acid and mandelic acid.
Quantitative Performance Data
The selection of an optimal resolving agent is often an empirical process, as its effectiveness is highly dependent on the specific substrate and experimental conditions. The following tables summarize available quantitative data to provide a comparative benchmark.
Table 1: Resolution of Racemic Amines with (1S)-(+)-10-Camphorsulfonic Acid
| Racemic Amine | Solvent | Yield of Precipitate | Enantiomeric Excess (e.e.) of Resolved Amine | Reference |
| (±)-trans-2,3-diphenylpiperazine | Dichloromethane | 25% (Precipitate I) | 98% (R,R) | [4] |
| Diethanolamine derivative | Acetone | 70% (Precipitate) | >99% (R,R) | [5] |
Table 2: Comparative Resolution of 1-Phenylethylamine (B125046)
| Resolving Agent | Solvent | Yield of Resolved Enantiomer | Enantiomeric Purity (e.e.) | Reference |
| (S)-Mandelic Acid | Not Specified | 75-80% | >95% | [6] |
| L-Tartaric Acid | Methanol (B129727) | Not Specified | >99% | [2] |
| (1S)-(+)-10-Camphorsulfonic Acid | Data not available for this amine in the searched literature | Data not available | Data not available | [2] |
Note: The data for (1S)-(+)-10-camphorsulfonic acid in Table 1 is for different amines due to the lack of specific data for 1-phenylethylamine in the searched literature, but it illustrates the high enantiomeric purity that can be achieved.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral resolution. Below are generalized methodologies for the resolution of a racemic amine using camphorsulfonic acid and its alternatives.
Protocol 1: Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, acetone).[4][5]
-
In a separate flask, dissolve (1S)-(+)-10-camphorsulfonic acid (1.0 to 2.0 equivalents) in the same solvent.[4]
-
Add the camphorsulfonic acid solution to the amine solution with stirring. The salt formation is typically rapid.[2]
2. Crystallization:
-
Stir the solution at room temperature. Crystallization may occur spontaneously.[2]
-
If no crystals form, cooling the solution or slow evaporation of the solvent can be employed to induce precipitation.[2]
3. Isolation of Diastereomeric Salt:
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.[2]
4. Liberation of the Free Amine:
-
Suspend the crystalline salt in water or a suitable organic solvent.
-
Add a base (e.g., aqueous Na2CO3 or NaOH) to neutralize the acid and liberate the free amine.[4]
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to yield the resolved amine.
5. Analysis:
-
Determine the enantiomeric excess of the obtained amine using a suitable analytical technique such as chiral HPLC or by measuring its specific rotation.
Protocol 2: Resolution of a Racemic Amine with L-Tartaric Acid
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent such as methanol with gentle heating.[7]
-
In a separate flask, dissolve L-tartaric acid (0.5 to 1.0 equivalent) in the minimum amount of the same hot solvent.[8]
-
Slowly add the hot tartaric acid solution to the amine solution with constant stirring.[1]
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[1]
-
For maximizing the yield, the flask can be further cooled in an ice bath.[1]
3. Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[1]
4. Liberation of the Free Amine:
-
Dissolve the diastereomeric salt in water and add a strong base (e.g., 50% NaOH solution) to deprotonate the amine.[7]
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts and evaporate the solvent to obtain the resolved amine.
5. Analysis:
-
Determine the enantiomeric excess of the product via chiral HPLC or polarimetry.
Visualizing the Process
To further elucidate the experimental and logical flow of chiral resolution, the following diagrams are provided.
Conclusion
Camphorsulfonic acid stands as a robust and effective resolving agent, particularly for racemic amines, often yielding high enantiomeric purities. Its rigid structure can be advantageous in forming highly crystalline diastereomeric salts, which is a key factor for successful fractional crystallization. However, the choice of a resolving agent is not a one-size-fits-all decision. Alternatives like tartaric acid and mandelic acid also demonstrate high efficacy and may be more cost-effective or readily available. For researchers and professionals in drug development, an empirical screening approach, guided by the data and protocols presented in this guide, is the most effective strategy to identify the optimal resolving agent and conditions for a specific chiral resolution challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methoxyphenylacetic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, step-by-step procedures for the proper disposal of methoxyphenylacetic acid, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.
I. Hazard Identification and Classification
This compound is a chemical that requires careful handling and disposal due to its potential hazards. The Safety Data Sheet (SDS) for 4-methoxyphenylacetic acid classifies it as harmful if swallowed and a cause of serious eye irritation.[1] Similarly, 3-methoxyphenylacetic acid is identified as causing skin and serious eye irritation, and may cause respiratory irritation.[2]
Before initiating any disposal procedure, it is imperative to consult the specific SDS for the isomer of this compound you are working with. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must adhere to local, regional, and national regulations for accurate classification.[1] In most laboratory settings, all chemical waste, including this compound, should be treated as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[3]
Summary of Hazard Information:
| Chemical Name | CAS Number | Primary Hazards |
| 4-Methoxyphenylacetic acid | 104-01-8 | Harmful if swallowed, Causes serious eye irritation[1] |
| 3-Methoxyphenylacetic acid | 1798-09-0 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][4]
-
Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[2]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department.[5] Under no circumstances should this compound be disposed of in the regular trash or down the drain. [5][6]
-
Container Selection and Labeling:
-
Select a container that is compatible with this compound. Plastic containers are often preferred for hazardous waste.[5] The container must be in good condition, with no leaks or rust.[7]
-
As soon as the first waste is added, the container must be labeled with a hazardous waste tag provided by your EHS department.[3]
-
The label must include the full chemical name ("this compound" and specifying the isomer if known), the quantity of waste, the date of generation, the place of origin (department and room number), and the Principal Investigator's name and contact information.[5] Abbreviations and chemical formulas are not permitted on the primary label.[5]
-
The words "Hazardous Waste" must be clearly visible on the label.[5]
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[8][9]
-
The container must be kept tightly closed except when adding waste.[7][10]
-
Segregate the this compound waste from incompatible materials. It should be stored away from strong oxidizing agents.[1][2]
-
Ensure secondary containment is used to prevent spills.[3]
-
-
Request for Disposal:
-
Handling Spills:
IV. Disposal of Empty Containers
Empty containers that previously held this compound must also be managed properly.
-
An empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent (such as water, if appropriate) to remove any residue.[3][7]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][7]
-
After triple-rinsing, the chemical label on the container should be defaced or removed, and the cap should be taken off before it can be disposed of as regular trash or recycled, in accordance with institutional policies.[3]
V. Experimental Protocols
This document provides procedural guidance for the disposal of this compound. For detailed experimental protocols involving the use of this chemical, please refer to your specific laboratory's Standard Operating Procedures (SOPs) and relevant peer-reviewed scientific literature.
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. chemos.de [chemos.de]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. acs.org [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Methoxyphenylacetic Acid
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for managing Methoxyphenylacetic acid, ensuring the well-being of personnel and the integrity of your work.
This compound and its isomers are classified as hazardous substances that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Ingestion may also be harmful.[2][4][5] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical to mitigate risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Protection Standard |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashing.[1][6][7] | NIOSH (US) or EN 166 (EU) approved.[1][5][6] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn. A lab coat or other protective clothing is necessary to prevent skin contact.[1][6][7][8] | Inspect gloves for integrity before each use.[4][6][9] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be required. For larger quantities, or in areas with inadequate ventilation where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and acid gases is recommended.[1][7][8] | Follow OSHA respirator regulations (29 CFR 1910.134) or equivalent.[5] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure a well-ventilated workspace, preferably a chemical fume hood.[6][10]
-
Verify that an eyewash station and safety shower are readily accessible and operational.[1][5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Clearly label all containers with the chemical name and hazard information.
2. Handling the Compound:
-
Don all required PPE as outlined in the table above.
-
When weighing the solid, perform this task in a fume hood or a designated weighing enclosure to prevent the inhalation of dust particles.[6]
-
Avoid the formation of dust and aerosols during handling.[6]
-
Use compatible tools (e.g., spatulas, scoops) made of materials that will not react with the acid.
-
When dissolving the solid, slowly add the this compound to the solvent to avoid splashing.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[6]
-
For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[1][5][6]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11]
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in designated, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[6]
2. Container Decontamination:
-
If containers are to be reused, they must be thoroughly decontaminated. Triple rinse the container with a suitable solvent.
-
Collect the rinsate as hazardous waste.
3. Final Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4][6]
-
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6]
-
Handle uncleaned, empty containers as you would the product itself.[6]
Workflow for PPE Selection when Handling this compound
Caption: PPE Selection Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Methoxyphenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. cpachem.com [cpachem.com]
- 11. keyorganics.net [keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
